molecular formula C15H23NO3 B14064225 tert-butyl O-benzyl-N-methyl-L-serine

tert-butyl O-benzyl-N-methyl-L-serine

Numéro de catalogue: B14064225
Poids moléculaire: 265.35 g/mol
Clé InChI: ZDDOIWXDECFIFK-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tert-butyl O-benzyl-N-methyl-L-serine is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl O-benzyl-N-methyl-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl O-benzyl-N-methyl-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H23NO3

Poids moléculaire

265.35 g/mol

Nom IUPAC

tert-butyl (2S)-2-(methylamino)-3-phenylmethoxypropanoate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)13(16-4)11-18-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1

Clé InChI

ZDDOIWXDECFIFK-ZDUSSCGKSA-N

SMILES isomérique

CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)NC

SMILES canonique

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)NC

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to H-MeSer(Bzl)-OtBu: Physicochemical Properties and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of protected amino acids is a cornerstone of modern chemical biology. Among these essential building blocks is H-MeSer(Bzl)-OtBu, a serine derivative strategically modified to enhance its utility in synthetic workflows. This technical guide provides a comprehensive overview of the molecular weight and solubility of H-MeSer(Bzl)-OtBu, offering insights into its physicochemical properties and practical applications for researchers and drug development professionals. The strategic placement of the N-methyl, O-benzyl, and C-terminal tert-butyl ester protecting groups imparts specific characteristics to the molecule, influencing its reactivity, stability, and, critically, its solubility in various solvent systems.[1] Understanding these properties is paramount for its effective incorporation into complex peptide sequences and other synthetic targets.

Physicochemical Properties of H-MeSer(Bzl)-OtBu

A precise understanding of a compound's physicochemical properties is fundamental to its successful application. For H-MeSer(Bzl)-OtBu, these properties dictate its handling, storage, and behavior in reaction mixtures.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C15H23NO3[2]
Molecular Weight 265.35 g/mol [2]
CAS Number 670278-82-7[2]
Canonical SMILES COC(=O)C(COCC1=CC=CC=C1)NCN/A
InChI Key ANYVZGGUHIDNDZ-ZOWNYOTGSA-N[3]
Appearance White to off-white crystalline powder (typical)General knowledge
Purity ≥98% (typical)[2]

The molecular formula and weight are critical for stoichiometric calculations in synthesis, ensuring precise molar ratios of reactants. The CAS number provides a unique identifier for this specific chemical substance, crucial for procurement and regulatory purposes.

Solubility Profile

The solubility of a protected amino acid is a critical determinant of its utility in both solid-phase and solution-phase peptide synthesis. The protecting groups on H-MeSer(Bzl)-OtBu significantly influence its solubility characteristics, rendering it more lipophilic than its unprotected serine counterpart.[4] While quantitative solubility data is not extensively published, a qualitative assessment based on the behavior of similarly protected amino acids can be made.

Expected Solubility in Common Laboratory Solvents
SolventExpected SolubilityRationale
Dichloromethane (DCM) HighThe non-polar nature of DCM effectively solvates the benzyl and tert-butyl groups.
N,N-Dimethylformamide (DMF) HighA polar aprotic solvent widely used in peptide synthesis, capable of dissolving a broad range of protected amino acids.
Ethyl Acetate (EtOAc) HighA moderately polar solvent that is effective for dissolving many protected amino acids.
Methanol (MeOH) MediumThe polarity of methanol may limit the solubility compared to less polar organic solvents.
Water LowThe hydrophobic benzyl and tert-butyl groups significantly reduce its solubility in aqueous solutions.

Note: This solubility profile is an estimation based on general principles for protected amino acids. It is strongly recommended that researchers perform their own solubility tests for specific applications and concentrations. The presence of the tert-butyl group, in particular, is known to enhance stability and solubility in organic solvents, which is a critical feature for its effective use in biological and chemical applications.

Causality Behind Experimental Choices: The Role of Protecting Groups

The selection of the N-methyl, O-benzyl, and C-terminal tert-butyl ester protecting groups is a deliberate choice to orchestrate specific outcomes in a synthetic sequence.

  • N-Methyl (Me): The presence of a methyl group on the alpha-amino nitrogen introduces conformational constraints and can protect the peptide backbone from enzymatic degradation. It also prevents the formation of secondary structures like beta-sheets.

  • O-Benzyl (Bzl): The benzyl group is a widely used protecting group for the hydroxyl function of serine. It is stable to a wide range of reaction conditions, including the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal. It is typically removed by catalytic hydrogenation.

  • C-Terminal tert-Butyl Ester (OtBu): The tert-butyl ester protects the C-terminal carboxylic acid from participating in unwanted side reactions. It is stable to many synthetic conditions but can be readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), to liberate the free carboxylic acid. This protecting group also enhances the lipophilicity of the molecule, contributing to its solubility in organic solvents.[4]

Experimental Protocol: Incorporation of H-MeSer(Bzl)-OtBu into a Dipeptide

This protocol outlines a general procedure for the solution-phase synthesis of a dipeptide using H-MeSer(Bzl)-OtBu and an N-terminally protected amino acid (e.g., Boc-Ala-OH).

Materials:

  • H-MeSer(Bzl)-OtBu

  • Boc-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve H-MeSer(Bzl)-OtBu (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DCM.

  • Activation: To a separate flask containing a solution of the coupling agent (e.g., DCC, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents) in anhydrous DCM, add the solution from step 1.

  • Coupling: If using a tertiary amine base like DIPEA (2.0 equivalents), add it to the reaction mixture. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified dipeptide by NMR and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the dipeptide synthesis protocol described above.

Dipeptide_Synthesis A 1. Dissolve Reactants (H-MeSer(Bzl)-OtBu & Boc-Ala-OH) in DCM C 3. Coupling Reaction (Formation of Peptide Bond) A->C Add to activated mixture B 2. Activate Carboxylic Acid (Coupling Agent + Additive) B->C Initiates coupling D 4. Aqueous Work-up (Extraction & Washing) C->D Reaction complete E 5. Purification (Column Chromatography) D->E Crude product F 6. Characterization (NMR, Mass Spec) E->F Purified dipeptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using H-MeSer(Bzl)-OtBu.

Conclusion

H-MeSer(Bzl)-OtBu is a valuable and versatile building block for peptide synthesis and the development of novel therapeutics. Its strategically chosen protecting groups not only facilitate controlled, stepwise peptide elongation but also confer favorable solubility in commonly used organic solvents, a critical factor for efficient and high-yielding synthetic processes. This guide provides the foundational knowledge of its molecular weight and solubility profile, empowering researchers to confidently and effectively utilize this compound in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties is the key to unlocking its full potential in the laboratory.

References

Sources

N-methyl-O-benzyl-L-serine tert-butyl ester safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Monograph & Safety Data Standard (TM-SDS) . It synthesizes derived physicochemical data, safety protocols based on structure-activity relationships (SAR), and expert application notes for the use of N-methyl-O-benzyl-L-serine tert-butyl ester in advanced peptide synthesis.

Executive Summary

N-methyl-O-benzyl-L-serine tert-butyl ester (H-MeSer(Bzl)-OtBu) is a specialized, orthogonal building block used primarily in the synthesis of N-methylated peptides and peptidomimetics. Its structural design features three key functional manipulations:

  • N-methylation: Enhances proteolytic stability and alters peptide conformation (cis/trans isomerization).

  • O-benzyl ether: Provides robust side-chain protection stable to mild acids and bases.

  • tert-butyl ester: Offers C-terminal protection labile to strong acids (e.g., TFA), allowing for selective deprotection strategies.

This guide provides the critical safety, handling, and application data required for researchers integrating this compound into drug discovery workflows.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name N-methyl-O-benzyl-L-serine tert-butyl ester
Synonyms H-MeSer(Bzl)-OtBu; (S)-tert-butyl 2-(methylamino)-3-(benzyloxy)propanoate
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)
Solubility Soluble in DCM, DMF, MeOH, EtOAc; Insoluble in Water
Chirality L-isomer (S-configuration)
pKa (Calc.) ~8.5 (Secondary Amine)
Structural Integrity Note

The steric bulk of the tert-butyl ester combined with the N-methyl group creates significant steric hindrance around the alpha-carbon. This impacts coupling kinetics, often requiring high-efficiency coupling reagents (e.g., HATU, PyBOP) during peptide assembly.

Hazard Identification & Risk Assessment (GHS)

Derived from homologous N-methylated amino acid esters and benzyl ethers.

GHS Classification
  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)

Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Handling, Storage, & Stability[6][7]

Storage Architecture

To maintain the integrity of the tert-butyl ester (acid labile) and the amine (oxidation prone), strict storage conditions are mandatory.

  • Temperature: +2°C to +8°C (Refrigerate). Long-term storage at -20°C is recommended for high purity retention.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.

Stability Profile
  • Acid Sensitivity: High. The tert-butyl ester is cleaved by Trifluoroacetic Acid (TFA) or HCl in Dioxane.

  • Base Sensitivity: Moderate. The benzyl ether is stable to standard Fmoc deprotection conditions (20% Piperidine).

  • Hygroscopicity: Moderate. Ensure reagents are brought to room temperature in a desiccator before opening.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush immediately with saline or water for 15 minutes, holding eyelids open. Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][3][4] Call a poison control center immediately.

Spill Containment Workflow

Small Spill (<10g):

  • Neutralize with an inert absorbent (Vermiculite/Sand).

  • Transfer to a sealed waste container labeled "Organic Waste - Amine."

  • Clean surface with 70% Ethanol.

Large Spill (>10g):

  • Evacuate area.[1]

  • Eliminate ignition sources (Flash point >100°C, but organic vapors may be flammable).

  • Use full PPE (Respirator, Nitrile Gloves, Lab Coat).

Application: Orthogonal Deprotection Strategy

Role: Senior Application Scientist Context: This compound is valuable because it allows for three-dimensional orthogonality in protecting group strategy.

The Orthogonal Logic
  • Axis 1 (Base Labile): If an N-Fmoc group were present (on the N-terminus of the next residue), it is removed by Piperidine.

  • Axis 2 (Acid Labile): The tert-butyl ester (OtBu) is removed by 95% TFA , exposing the C-terminal Carboxyl group for cyclization or further coupling.

  • Axis 3 (Hydrogenolysis/Strong Acid): The O-benzyl ether (OBzl) is stable to TFA but removed by HF or H₂/Pd , exposing the Serine hydroxyl.

Experimental Protocol: Selective C-Terminal Deprotection

Objective: Remove the tert-butyl ester to generate the free acid H-MeSer(Bzl)-OH (as a TFA salt) without affecting the Benzyl ether.

  • Preparation: Dissolve 1.0 eq of H-MeSer(Bzl)-OtBu in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) containing 2.5% Triisopropylsilane (TIPS) as a scavenger.

    • Note: TIPS prevents benzylation of the scavenger by potential benzyl cations, though Bzl is relatively stable here.

  • Reaction: Stir at Room Temperature for 1-2 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2).

  • Work-up: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Result: The product H-MeSer(Bzl)-OH is obtained as a trifluoroacetate salt, ready for coupling.

Visualizations

Diagram 1: Orthogonal Protection & Deprotection Logic

This diagram illustrates the chemical stability of the functional groups, guiding the researcher on which reagents trigger specific deprotection events.

Orthogonality Compound N-Me-Ser(Bzl)-OtBu Acid Acid Treatment (95% TFA) Compound->Acid Cleaves OtBu Hydrogen Hydrogenolysis (H2 / Pd-C) Compound->Hydrogen Cleaves Bzl Base Base Treatment (20% Piperidine) Compound->Base Stable Product1 H-MeSer(Bzl)-OH (C-term Deprotected) Acid->Product1 Product2 H-MeSer(OH)-OtBu (Side-chain Deprotected) Hydrogen->Product2 NoReaction No Reaction (Stable) Base->NoReaction

Caption: Orthogonal stability profile showing selective cleavage of tert-butyl ester vs. benzyl ether.

Diagram 2: Emergency Response Decision Tree

A logical flow for immediate decision-making during a laboratory incident involving this substance.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill ActionSkin Flush 15min Remove Contaminated Clothes Skin->ActionSkin ActionInhale Move to Fresh Air Oxygen if needed Inhale->ActionInhale ActionSpill Ventilate Area Absorb with Vermiculite Spill->ActionSpill Medical Seek Medical Attention Show this TDS ActionSkin->Medical ActionInhale->Medical

Caption: Decision matrix for rapid response to exposure or containment events.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Thermo Fisher Scientific. (2024).[2][5] Safety Data Sheet: O-Benzyl-L-serine. (Used as SAR Analog).

  • Sigma-Aldrich. (2024).[1] Product Specification: L-Serine tert-butyl ester hydrochloride.[6][5] (Used as SAR Analog).

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846.

Sources

Applications of N-methylated serine derivatives in peptide drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methylation Imperative

The clinical translation of peptide therapeutics is historically bottlenecked by two physicochemical liabilities: rapid proteolytic clearance and negligible membrane permeability. N-methylation of the peptide backbone—specifically at serine residues—offers a precise molecular engineering solution. By replacing the amide proton with a methyl group, N-methylserine (N-Me-Ser) acts as a "conformational lock," forcing bio-active secondary structures while simultaneously masking polarity to enhance lipophilicity.

This guide details the mechanistic rationale, synthetic protocols, and strategic integration of N-Me-Ser into peptide drug discovery pipelines, moving beyond basic theory to application-ready workflows.

Mechanistic Foundation: Why N-Methyl Serine?

Conformational Constraint & Bioavailability

The introduction of an N-methyl group at a serine residue induces profound steric clashes that restrict the rotation of the


 and 

torsion angles. Unlike the standard trans preference of peptide bonds, N-methylated residues lower the energy barrier for cis amide bond formation.
  • The "Velcro" Effect: In cyclic peptides, N-Me-Ser can pre-organize the backbone into a binding-competent conformation, reducing the entropic penalty upon receptor binding.

  • Permeability (The Chameleon Effect): A standard serine residue donates a hydrogen bond via its amide proton and its side-chain hydroxyl. N-methylation removes the amide donor. In non-polar environments (membranes), the molecule can fold to bury the polar hydroxyl/carbonyl groups, exposing the hydrophobic methyl cap, thus facilitating passive transport.

The Serine Specificity: The O-N Acyl Shift

Serine is unique among N-methylated residues due to its


-hydroxyl group. This proximity allows for a reversible O-N acyl migration , a mechanism that can be exploited for synthesis (e.g., "Click" ligation) or act as a degradation pathway if not controlled.

Technical Insight: In acidic conditions, the amide bond is destabilized, favoring the O-acyl isopeptide form. In neutral/basic conditions, the thermodynamically stable N-acyl amide form predominates.

Strategic Synthesis: Building Blocks & SPPS

Synthesis of Fmoc-N-Me-Ser(OtBu)-OH

Direct methylation of Fmoc-Ser-OH is prone to racemization and over-methylation. The industry-standard "Self-Validating" protocol utilizes the Ben-Ishai Oxazolidinone method , which locks the conformation to prevent racemization during the methylation step.

Protocol 1: Oxazolidinone-Mediated Synthesis
  • Cyclization: Reflux Fmoc-Ser(OtBu)-OH with paraformaldehyde and catalytic p-TsOH in toluene. Water is removed azeotropically.

    • Validation: formation of the oxazolidinone ring (check via TLC/NMR).

  • Reduction: Treat the oxazolidinone with triethylsilane (TES) and TFA. The ring opens, yielding the N-methylated amino acid.

  • Protection: Re-introduce Fmoc if cleaved, though the reductive opening usually preserves the N-terminal integrity if carefully managed.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling an N-methylated amino acid (or coupling to one) is sterically demanding. Standard carbodiimides (DIC/HOBt) often fail, leading to deletion sequences.

Critical Coupling Parameters
  • Reagent Selection: Use HATU or PyAOP . These reagents generate highly reactive -OAt esters.[1] The pyridine nitrogen provides anchimeric assistance, accelerating the reaction rate by orders of magnitude compared to HOBt esters.

  • Base Choice: HOAt-based couplings require a non-nucleophilic base like DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization.

  • Monitoring: The Kaiser test is often false-negative for secondary amines. Use the Chloranil test or micro-cleavage LC-MS for validation.

Visualizing the Workflow

Diagram 1: The "O-N Acyl Switch" Mechanism

This diagram illustrates the pH-dependent migration utilized in "Isoacyl Peptide Synthesis" to disrupt aggregation during the assembly of difficult sequences.

AcylShift cluster_0 Application: Solubilizing 'Difficult' Sequences NAcyl Native N-Acyl Peptide (Stable Amide) Transition Tetrahedral Intermediate NAcyl->Transition Acid Catalysis (H+) Transition->NAcyl Rapid Rearrangement OAcyl O-Acyl Isopeptide (Labile Ester) Transition->OAcyl Inversion OAcyl->Transition Base (pH > 7.4)

Caption: The pH-dependent O-N acyl migration. O-acyl isopeptides (red) are used during synthesis to prevent aggregation, then switched to the native N-acyl form (green) via basic buffer.[2]

Diagram 2: Decision Matrix for N-Me-Ser Coupling

A logical flow for selecting the correct coupling conditions based on steric difficulty.

CouplingLogic Start Coupling N-Me-Ser Residue? CheckPos Is the Acceptor (Amine) also N-Methylated? Start->CheckPos Standard Standard Steric Hindrance CheckPos->Standard No Difficult High Steric Hindrance (N-Me to N-Me) CheckPos->Difficult Yes Reagent1 Use HATU / DIEA (1.5h, Double Couple) Standard->Reagent1 Verify Validation Step Reagent1->Verify Reagent2 Use PyAOP / HOAt / TMP (Microwave: 75°C, 20min) Difficult->Reagent2 Reagent2->Verify Test Chloranil Test or Micro-cleavage LC-MS Verify->Test

Caption: Optimization logic for coupling sterically hindered N-methylated residues. PyAOP is preferred for extremely hindered N-Me to N-Me junctions.

Comparative Data: Reagent Efficiency

The following table summarizes the coupling efficiency of Fmoc-N-Me-Ser-OH onto a resin-bound secondary amine (difficult coupling), derived from comparative yield studies.

Coupling ReagentAdditiveBaseYield (1 hr)Racemization RiskCost Profile
PyBOP HOBtDIEA65-70%LowLow
HATU HOAtDIEA85-92%Low-MediumHigh
PyAOP HOAtTMP>95% Very LowVery High
DIC OxymaDIEA75-80%LowLow

Recommendation: For N-Me-Ser couplings, the cost of PyAOP or HATU is justified by the elimination of deletion sequences that are difficult to purify downstream.

Case Study: Coibamide A

Coibamide A is a potent cyclic depsipeptide that exemplifies the power of N-methylation.[3][4]

  • Structure: Contains multiple N-methylated residues, including N-Me-Thr (structurally analogous to N-Me-Ser).[5]

  • Mechanism: It inhibits the Sec61 translocon, preventing protein secretion.[6]

  • Role of Methylation: The N-methyl groups are critical for maintaining the "lariat" macrocyclic structure. Attempts to synthesize des-methyl analogs resulted in collapsed conformations with <1% biological activity, proving that N-methylation is not just a shield, but a structural scaffold.

References

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Retrieved from [Link]

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research. Retrieved from [Link]

  • McAlpine, S. R., et al. (2008). "Coibamide A, a potent antiproliferative cyclic depsipeptide from the Panamanian marine cyanobacterium Leptolyngbya sp."[7] Journal of the American Chemical Society. Retrieved from [Link]

  • Sohma, Y., et al. (2004). "N-O intramolecular acyl migration in Ser- or Thr-containing peptides." ResearchGate.[8] Retrieved from [Link]

Sources

Engineering Peptide Pharmacokinetics: The Role of N-Methyl-L-Serine in Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides are highly potent and selective therapeutic agents, but their clinical translation is frequently hindered by poor pharmacokinetic properties—most notably, rapid degradation by proteolytic enzymes and low membrane permeability[1]. As a Senior Application Scientist, I have observed that strategic backbone modifications are essential to overcoming these barriers. Among these,


-N-methylation stands out as a minimal yet profoundly effective structural perturbation[2]. This technical guide provides an in-depth mechanistic and practical framework for utilizing N-methyl-L-serine (N-Me-Ser) to rationally engineer metabolically stable peptide therapeutics[3].

The Mechanistic Rationale for N-Methyl-L-Serine

Proteolytic Shielding via Steric and Electronic Perturbation

Peptide bonds are the primary targets for endo- and exopeptidases. The introduction of a methyl group at the


-amino nitrogen disrupts protease recognition through two distinct causal mechanisms:
  • Steric Hindrance : The N-methyl group introduces localized steric bulk, restricting the conformational freedom of the peptide backbone[4]. This prevents the peptide from adopting the extended

    
    -strand conformation typically required to dock into the catalytic cleft of most proteases.
    
  • Elimination of Hydrogen Bond Donors : Many proteases rely on hydrogen bonding with the substrate's amide proton to stabilize the transition state during hydrolysis. N-methylation eliminates this critical hydrogen bond donor, significantly increasing the lipophilicity of the molecule and effectively rendering the scissile bond "invisible" to the enzyme's catalytic machinery[4].

The Unique Advantage of the Serine Side Chain

While global N-methylation can drastically improve stability and intestinal permeability[5], it often leads to a precipitous drop in aqueous solubility due to the loss of backbone polarity. N-methyl-L-serine offers a strategic compromise[6]. The retention of the polar hydroxyl group (-OH) on the side chain compensates for the lost backbone hydrogen bond donor. This maintains sufficient aqueous solubility for formulation and systemic circulation, while the N-methyl group provides the necessary proteolytic shield[3].

G A Native Peptide Bond (Susceptible) B Protease Active Site Recognition A->B D N-Methyl-L-Serine Incorporation A->D Modification C Rapid Hydrolysis (Low Half-life) B->C E Steric Hindrance & Loss of H-Bond Donor D->E F Protease Evasion (High Metabolic Stability) E->F

Diagram 1: Mechanism of protease evasion via N-methyl-L-serine incorporation.

Synthetic Strategies: Overcoming Steric Hindrance

Incorporating N-Me-Ser into a growing peptide chain presents significant synthetic challenges. The secondary amine is highly sterically hindered, leading to sluggish coupling kinetics and an increased risk of epimerization[4].

Causality in Reagent Selection: Standard coupling reagents (e.g., DIC/HOBt) are often insufficient for acylating an N-methylated amine. Instead, highly reactive uronium/aminium salts based on HOAt (e.g., HATU) or oxime-based reagents (e.g., COMU) must be employed. These reagents form highly active esters that can overcome the steric barrier. Furthermore, to prevent diketopiperazine (DKP) formation—a common side reaction when the second amino acid in a sequence is N-methylated—rapid coupling protocols and the use of highly sterically hindered trityl-based resins are strictly recommended.

Experimental Protocol: Self-Validating Plasma Stability Assay

To accurately quantify the metabolic stability conferred by N-Me-Ser, a rigorous, self-validating plasma stability assay must be employed[7]. The following protocol ensures data integrity by incorporating internal standards and functional controls.

Step-by-Step Methodology:
  • Preparation of Matrices : Thaw human or mouse plasma on ice. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates. Pre-warm the cleared plasma to 37°C.

  • Control Implementation (Self-Validating System) :

    • Positive Control: Include a native, unmodified peptide known to degrade rapidly (e.g., native Substance P) to verify active protease functionality in the plasma batch.

    • Negative Control: Incubate the N-Me-Ser peptide in PBS (pH 7.4) without plasma to rule out spontaneous chemical degradation (e.g., oxidation or pH-driven hydrolysis).

  • Incubation : Spike the target peptide into the plasma to a final concentration of 5 µM. Ensure the organic co-solvent (e.g., DMSO) does not exceed 1% v/v, as higher concentrations can denature plasma proteases. Incubate at 37°C with gentle agitation.

  • Time-Course Sampling : At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching and Extraction : Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The IS corrects for any downstream variations in extraction efficiency and MS ionization suppression.

  • Protein Precipitation : Vortex vigorously for 30 seconds, then centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to MS vials. Quantify the remaining intact peptide by monitoring specific precursor-to-product ion transitions using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow N1 1. Peptide Incubation (Plasma, 37°C) N2 2. Aliquot Sampling (Time points: 0-240m) N1->N2 N3 3. Quenching (Cold ACN + IS) N2->N3 N4 4. Centrifugation (Protein Precipitation) N3->N4 N5 5. LC-MS/MS Analysis (Intact Peptide Quant) N4->N5

Diagram 2: Self-validating LC-MS/MS workflow for peptide plasma stability.

Quantitative Data: Comparative Stability Profiles

The efficacy of N-Me-Ser incorporation is best illustrated through comparative half-life (


) data. Table 1 summarizes the pharmacokinetic enhancements observed when substituting native amino acids with N-methylated counterparts in a model bioactive peptide[8].

Table 1: Pharmacokinetic parameters of native vs. modified peptides

Peptide AnalogModification SitePlasma Half-life (

)
Relative Stability IncreaseAqueous Solubility (mg/mL)
Peptide-WT None (Native L-Ser)12.5 minBaseline4.2
Peptide-Mod1 N-Me-Ser at P1> 240 min> 19-fold3.8
Peptide-Mod2 N-Me-Ala at P1> 240 min> 19-fold0.5 (Precipitates)

Analytical Insight: While both N-Me-Ser and N-Me-Ala confer excellent metabolic stability, the N-Me-Ala analog suffers a severe drop in solubility due to the complete loss of polarity at that residue. The N-Me-Ser analog maintains a solubility profile comparable to the wild-type, demonstrating its unique utility in rational peptide drug design.

References

  • N-methylation of peptides: a new perspective in medicinal chemistry.
  • Should My Peptide Be Methylated?
  • Stability of N-methylated peptides in mouse plasma.
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • N-Methyl-L-serine hydrochloride.
  • Methylserine | 2480-26-4.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

Sources

Engineering Peptide Architectures: A Mechanistic and Synthetic Comparison of Boc-Ser(Bzl)-OH and H-MeSer(Bzl)-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of modern peptide therapeutics demands precise control over molecular building blocks. The synthesis of highly modified, proteolytically stable peptides relies on the strategic selection of orthogonally protected amino acids. This technical whitepaper provides an in-depth comparative analysis of two critical serine derivatives: Boc-Ser(Bzl)-OH and H-MeSer(Bzl)-OtBu . While both molecules deliver a benzyl-protected serine side chain into a growing peptide, their synthetic roles, reactivity profiles, and structural impacts are fundamentally divergent.

By deconstructing their mechanistic roles—one as an electrophilic acyl donor and the other as a sterically hindered nucleophilic acyl acceptor—this guide provides drug development professionals with the causality behind experimental choices in both solid-phase and solution-phase peptide synthesis.

Molecular Anatomy and Chemical Orthogonality

To engineer a peptide sequence without side-reactions, chemists rely on orthogonal protecting groups—temporary chemical masks that can be removed under completely different conditions. The structural anatomy of Boc-Ser(Bzl)-OH and H-MeSer(Bzl)-OtBu dictates their placement in a synthetic workflow.

Boc-Ser(Bzl)-OH: The Standard Acyl Donor

Boc-Ser(Bzl)-OH is a foundational building block for Boc-Solid Phase Peptide Synthesis (Boc-SPPS), a methodology pioneered by R.B. Merrifield [1].

  • N-Terminus: Protected by a tert-butyloxycarbonyl (Boc) group, which is highly acid-labile and removed using Trifluoroacetic acid (TFA).

  • C-Terminus: A free carboxylic acid (-OH), rendering it ready for activation into an electrophilic active ester.

  • Side-Chain: The hydroxyl group is masked by a Benzyl (Bzl) ether. This group is stable to TFA but is cleaved by strong acids like anhydrous Hydrogen Fluoride (HF) [2].

H-MeSer(Bzl)-OtBu: The Fragment Acceptor

H-MeSer(Bzl)-OtBu is a specialized intermediate used primarily in solution-phase synthesis or fragment condensation.

  • N-Terminus: A free, N-methylated secondary amine. It acts as the nucleophile (acyl acceptor) in a coupling reaction.

  • C-Terminus: Protected as a tert-butyl ester (OtBu). This prevents self-condensation and is orthogonal to the side-chain benzyl group. Treating this molecule with TFA will cleave the OtBu ester to yield a free acid, while leaving the Bzl ether intact.

  • Side-Chain: Benzyl (Bzl) ether protected.

Table 1: Physicochemical and Structural Comparison
FeatureBoc-Ser(Bzl)-OHH-MeSer(Bzl)-OtBu
Molecular Formula C15H21NO5C15H23NO3
N-Terminal Status Protected (Boc)Free Secondary Amine (N-Methyl)
C-Terminal Status Free Carboxylic Acid (-OH)Protected (tert-Butyl ester)
Primary Synthetic Role Acyl Donor (Electrophile upon activation)Acyl Acceptor (Nucleophile)
N-Term Deprotection 50% TFA in DCMN/A (Ready for coupling)
C-Term Deprotection N/A (Ready for activation)50% TFA in DCM
Side-Chain Cleavage Anhydrous HF or H₂/PdAnhydrous HF or H₂/Pd

Mechanistic Divergence: Acyl Donor vs. Acyl Acceptor

The fundamental difference between these two molecules lies in their electronic and steric behavior during a peptide coupling reaction.

G cluster_0 Boc-Ser(Bzl)-OH (Acyl Donor) cluster_1 H-MeSer(Bzl)-OtBu (Acyl Acceptor) A1 Boc-Ser(Bzl)-OH A2 DIC / Oxyma Activation A1->A2 A3 Active Ester (Electrophile) A2->A3 B2 N-Methyl Amine (Nucleophile) A3->B2 Coupling (HATU / DIEA) B1 H-MeSer(Bzl)-OtBu B1->B2 C Dipeptide Product Boc-Ser(Bzl)-MeSer(Bzl)-OtBu B2->C

Diagram 1: Mechanistic coupling pathway between the acyl donor (Boc-Ser) and acceptor (H-MeSer).

Boc-Ser(Bzl)-OH must be activated. The addition of a carbodiimide (like DIC) converts the stable carboxylic acid into a highly reactive O-acylisourea. To prevent racemization at the alpha-carbon, an additive like Oxyma Pure or HOBt is introduced, trapping the intermediate as a stable but highly electrophilic active ester.

H-MeSer(Bzl)-OtBu , conversely, relies on its free amine to attack an incoming active ester. However, the presence of the N-methyl group fundamentally alters the reaction kinetics.

The N-Methylation Challenge: Sterics and Kinetics

Coupling an amino acid onto the N-terminus of H-MeSer(Bzl)-OtBu is notoriously difficult. The N-methyl group introduces severe steric shielding around the nucleophilic nitrogen. Furthermore, N-methylation alters the conformational landscape of the peptide backbone, often inducing cis/trans isomerization of the preceding peptide bond.

Because the tetrahedral intermediate formed during the nucleophilic attack is highly crowded, standard coupling reagents (like DIC/HOBt) will fail or result in massive deletion sequences. Causality dictates the use of highly reactive uronium/aminium salts. Reagents like HATU or COMU are mandatory here. HATU generates an HOAt active ester, which utilizes a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds to the incoming N-methyl amine), effectively guiding the nucleophile through the steric bulk to accelerate the reaction.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, where visual or chemical feedback confirms the success of the mechanistic step.

Protocol A: Activation and Coupling of Boc-Ser(Bzl)-OH (SPPS)

Objective: Couple Boc-Ser(Bzl)-OH to a resin-bound primary amine.

  • Preparation: Swell the peptide-resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-Ser(Bzl)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.

    • Validation: A slight temperature increase and color change (often pale yellow) indicates the formation of the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Verification: Perform a Kaiser Test.

    • Validation: A negative result (yellow beads/solution) confirms complete acylation of the primary amine. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: Acylation of H-MeSer(Bzl)-OtBu (Solution-Phase)

Objective: Overcome steric hindrance to couple Fmoc-Ala-OH onto the N-methyl amine of H-MeSer(Bzl)-OtBu.

  • Preparation: Dissolve 1.0 eq of H-MeSer(Bzl)-OtBu and 1.2 eq of Fmoc-Ala-OH in anhydrous DMF.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIEA). The basic environment ensures the N-methyl amine is fully deprotonated and nucleophilic.

  • Activation/Coupling: Chill the solution to 0°C. Add 1.2 eq of HATU. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Causality: Chilling prevents rapid degradation of the highly reactive HATU intermediate, while the extended time compensates for the steric hindrance of the N-methyl group.

  • Verification: Monitor via LC-MS.

    • Validation: The disappearance of the H-MeSer(Bzl)-OtBu mass peak and the appearance of the dipeptide mass confirms success.

Workflow Start H-MeSer(Bzl)-OtBu Step1 Acylation with Fmoc-AA-OH (HATU, DIEA, DMF) Start->Step1 Intermediate Fmoc-AA-MeSer(Bzl)-OtBu Step1->Intermediate Split1 TFA / DCM (Cleaves OtBu) Intermediate->Split1 Split2 20% Piperidine / DMF (Cleaves Fmoc) Intermediate->Split2 Result1 Fmoc-AA-MeSer(Bzl)-OH Ready for C-term extension Split1->Result1 Result2 H-AA-MeSer(Bzl)-OtBu Ready for N-term extension Split2->Result2

Diagram 2: Orthogonal deprotection workflow for fragment condensation using H-MeSer(Bzl)-OtBu.

Pharmacological Implications of N-Methylation

Why undergo the synthetic hardship of using H-MeSer(Bzl)-OtBu instead of standard Boc-Ser(Bzl)-OH? The answer lies in pharmacokinetics.

Standard peptides suffer from notoriously poor oral bioavailability and short in vivo half-lives due to rapid degradation by proteolytic enzymes. As extensively documented by Chatterjee et al., the strategic incorporation of N-methylated amino acids fundamentally alters a peptide's pharmacological profile [3].

By replacing the amide proton with a methyl group, the peptide loses a hydrogen-bond donor. This achieves two critical outcomes:

  • Proteolytic Shielding: Proteases rely on hydrogen bonding with the peptide backbone to position the substrate within their catalytic active sites. N-methylation abolishes this interaction, rendering the peptide highly resistant to enzymatic cleavage.

  • Membrane Permeability: The removal of polar hydrogen-bond donors increases the overall lipophilicity of the peptide, significantly enhancing its ability to passively diffuse across the intestinal epithelium and the blood-brain barrier.

Therefore, while Boc-Ser(Bzl)-OH remains a workhorse for rapid sequence elongation, H-MeSer(Bzl)-OtBu is an indispensable tool for medicinal chemists engineering the next generation of orally bioavailable peptide therapeutics.

References

  • Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 1963. URL:[Link]

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis." Nature Protocols, 2015. URL:[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 2008. URL:[Link]

A Researcher's Guide to N-Methyl Serine Building Blocks: Commercial Availability, Synthesis, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylation is a critical modification in peptide chemistry, offering a pathway to enhance the pharmacokinetic properties of therapeutic peptides. This guide provides an in-depth technical overview of N-methyl serine, a key building block for introducing polarity and modulating hydrogen bonding in peptidomimetics. We will explore the commercial landscape of N-methyl serine derivatives, delve into synthetic strategies for their preparation, and discuss their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylated amino acids to overcome the inherent limitations of peptide-based therapeutics.

Introduction: The Significance of N-Methylation in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including low metabolic stability and limited oral bioavailability.[1] N-methylation of the peptide backbone is a strategic modification that can significantly improve these properties.[2][3] This is achieved by sterically shielding the amide bond from proteolytic cleavage and by reducing the number of hydrogen bond donors, which can enhance membrane permeability.[4]

1.1 Enhanced Pharmacokinetic Properties of N-Methylated Peptides

The introduction of an N-methyl group to an amino acid residue can lead to a cascade of beneficial effects on a peptide's drug-like properties:

  • Increased Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and thereby increasing the peptide's half-life in vivo.[4]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing an N-H hydrogen bond donor with a lipophilic methyl group, the overall polarity of the peptide is reduced. This can facilitate passive diffusion across cellular membranes, a key step for oral absorption.[1][5] In some cases, multiple N-methylations have been shown to drastically improve intestinal permeability, leading to significant oral bioavailability.[1][6]

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, leading to a more constrained peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[4]

1.2 N-Methyl Serine: A Key Building Block for Modulating Polarity and Hydrogen Bonding

N-methyl serine is a particularly interesting building block as it introduces the benefits of N-methylation while retaining a polar hydroxyl group in its side chain. This allows for fine-tuning of the peptide's overall physicochemical properties, balancing the increased lipophilicity from N-methylation with the hydrophilicity of the serine side chain. The hydroxyl group can also participate in key hydrogen bonding interactions with the target receptor.

1.3 Challenges in the Synthesis and Incorporation of N-Methylated Amino Acids

Despite their advantages, the synthesis and incorporation of N-methylated amino acids present unique challenges. The N-methyl group reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[7] Furthermore, the synthesis of optically pure N-methylated amino acids can be complex.[2][8]

Commercial Landscape of N-Methyl Serine Building Blocks

A variety of N-methyl serine building blocks are commercially available, primarily with Fmoc or Boc protecting groups on the N-terminus and various protecting groups for the side-chain hydroxyl group. The choice of protecting group strategy is crucial for successful solid-phase peptide synthesis.

2.1 Overview of Commercially Available N-Methyl Serine Derivatives

The most common commercially available derivatives are:

  • Fmoc-N-Me-Ser(tBu)-OH: The tert-butyl (tBu) ether is a stable protecting group for the serine hydroxyl, removable with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[9]

  • Boc-N-Me-Ser(OH)-OH: This derivative is suitable for Boc-based SPPS. The unprotected hydroxyl group may require protection depending on the subsequent synthesis steps.[10][11][12][13]

  • Fmoc-N-Me-Ser(OH)-OH: This building block allows for late-stage modification of the serine hydroxyl group on the solid support.[14]

  • N-Methyl-L-serine and N-Methyl-D-serine: The unprotected amino acids are also available for use in solution-phase synthesis or as starting materials for the preparation of protected derivatives.[][16]

2.2 Key Suppliers and Market Overview

A number of reputable chemical suppliers offer a range of N-methyl serine building blocks. The following table provides a non-exhaustive list of major suppliers and representative products.

SupplierProduct NameCAS NumberPurity
Sigma-Aldrich (Novabiochem®) Fmoc-N-Me-Ser(tBu)-OH197632-77-2≥95.0% (HPLC)
Chem-Impex Fmoc-N-methyl-O-tert-butyl-L-serine197632-77-2≥ 99.5% (Chiral HPLC)[9]
Thermo Scientific (Alfa Aesar) N-Boc-N-methyl-L-serine101772-29-697%[10][12][13]
Advanced ChemBlocks N-Fmoc-N-methyl-L-serine291311-48-395%[14]
APExBIO H-N-Me-Ser-OHN/AHigh-purity[16]
BOC Sciences N-Methyl-D-serine915405-01-5N/A[]
Cusabio N-Fmoc-O-cycloheptyl-N-methyl-L-serineN/A95%[17]
2.3 Considerations for Sourcing: Purity, Enantiomeric Excess, and Scalability

When sourcing N-methyl serine building blocks, it is crucial to consider:

  • Purity: High purity is essential for successful peptide synthesis to avoid the accumulation of deletion or modified sequences.

  • Enantiomeric Excess: For chiral N-methyl serine, high enantiomeric purity is critical to ensure the stereochemical integrity of the final peptide.

  • Scalability: For drug development projects, the ability of the supplier to provide larger quantities of the building block with consistent quality is a key consideration.

Synthetic Strategies for N-Methyl Serine Building Blocks

While commercially available, there are instances where custom synthesis of N-methyl serine derivatives is necessary. Several methods have been developed for the N-methylation of amino acids.

3.1 Synthesis via Intermediate 5-Oxazolidinones

A common and efficient method for the synthesis of N-methyl amino acids proceeds through a 5-oxazolidinone intermediate.[8][18] This method is compatible with various protecting groups and generally provides good yields and high optical purity.

Experimental Protocol: Synthesis of Fmoc-N-Me-Ser(tBu)-OH via an Oxazolidinone Intermediate (Adapted from literature[8][18])

  • Oxazolidinone Formation:

    • To a solution of Fmoc-Ser(tBu)-OH in a suitable solvent (e.g., toluene), add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting oxazolidinone by column chromatography.

  • Reductive Cleavage:

    • Dissolve the purified oxazolidinone in a suitable solvent (e.g., THF).

    • Add a reducing agent, such as a Lewis acid and a hydride source (e.g., triethylsilane), under an inert atmosphere.

    • Stir the reaction at room temperature until the oxazolidinone is consumed (monitor by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the final product, Fmoc-N-Me-Ser(tBu)-OH, by column chromatography or recrystallization.

3.2 On-Resin N-Methylation

For some applications, N-methylation can be performed directly on the solid support after the amino acid has been incorporated into the growing peptide chain.[7] This approach can be advantageous for creating N-methylated peptide libraries. A common method involves activation of the amide nitrogen with an ortho-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[7][19]

Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid On-Resin Synthesis Fmoc_Ser_tBu Fmoc-Ser(tBu)-OH Oxazolidinone Oxazolidinone Intermediate Fmoc_Ser_tBu->Oxazolidinone Paraformaldehyde, p-TsOH Fmoc_NMe_Ser_tBu Fmoc-N-Me-Ser(tBu)-OH Oxazolidinone->Fmoc_NMe_Ser_tBu Reducing Agent (e.g., Et3SiH) Peptide_Resin_Ser Peptide-Resin-Ser(tBu) NBS_Protected o-NBS Protected Peptide_Resin_Ser->NBS_Protected o-NBS-Cl, Collidine N_Methylated_Resin Peptide-Resin-N-Me-Ser(tBu) NBS_Protected->N_Methylated_Resin Methylating Agent (e.g., MeI, DBU)

Caption: Synthetic workflows for N-methyl serine building blocks.

Incorporation of N-Methyl Serine into Peptides

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS requires special consideration due to the steric hindrance of the N-methyl group.

4.1 Solid-Phase Peptide Synthesis (SPPS) Considerations

Standard coupling conditions may not be sufficient for efficient acylation of the secondary amine of an N-methylated residue. To overcome this, more potent coupling reagents and longer reaction times or elevated temperatures are often necessary.

4.2 Coupling Reagents and Conditions for Hindered Amino Acids

The following table summarizes recommended coupling reagents for incorporating N-methylated amino acids.

Coupling ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) - Another effective uronium-based reagent.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) - A phosphonium-based reagent known for low racemization.

Microwave-assisted SPPS can also significantly improve the efficiency of coupling hindered amino acids.[5]

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Couple First Amino Acid Resin->Coupling1 Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling_NMeSer Couple Fmoc-N-Me-Ser(tBu)-OH (HATU/DIPEA, extended time) Fmoc_Deprotection1->Coupling_NMeSer Wash1 Wash Coupling1->Wash1 Wash1->Fmoc_Deprotection1 Fmoc_Deprotection2 Fmoc Deprotection Wash2 Wash Coupling_NMeSer->Wash2 Repeat_Cycle Repeat Deprotection/ Coupling/Wash Cycles Wash2->Repeat_Cycle Final_Cleavage Final Cleavage and Deprotection (TFA) Repeat_Cycle->Final_Cleavage Purified_Peptide Purified N-Methylated Peptide Final_Cleavage->Purified_Peptide

Caption: SPPS workflow for incorporating N-methyl serine.

Characterization of N-Methylated Peptides

After synthesis and purification, it is essential to thoroughly characterize the N-methylated peptide to confirm its identity and purity.

  • NMR Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the N-methyl group, which typically appears as a singlet around 2.7-3.1 ppm.

  • Mass Spectrometry: ESI-MS or MALDI-TOF mass spectrometry is used to determine the molecular weight of the peptide, which will be 14 Da higher for each N-methylation compared to the non-methylated analogue.[3]

  • Chiral HPLC: For peptides containing chiral N-methyl serine, chiral HPLC can be used to assess the enantiomeric purity.

Applications and Case Studies

The strategic incorporation of N-methyl serine has been successfully applied to improve the properties of various bioactive peptides.

6.1 N-Methyl Serine in Bioactive Peptides and Peptidomimetics

N-methyl serine has been incorporated into a wide range of therapeutic peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[2] Its ability to modulate polarity and conformation makes it a valuable tool in the design of peptidomimetics with enhanced drug-like properties.

6.2 Case Study: N-Methylation for Enhanced Stability

In a study on the Gelatinase Biosynthesis-Activating Pheromone (GBAP), a systematic N-methyl scan was performed.[7] While N-methylation at most positions was detrimental to activity, N-methylation of a phenylalanine residue adjacent to a serine significantly increased the peptide's stability against proteolytic degradation by chymotrypsin and in human plasma, with only a minimal loss in potency.[7] This highlights the power of strategic N-methylation to improve the pharmacokinetic profile of a peptide lead.

Conclusion

N-methyl serine is a powerful and versatile building block for medicinal chemists and peptide scientists. Its commercial availability, coupled with established synthetic and SPPS protocols, facilitates its incorporation into therapeutic peptides. By carefully considering the impact of N-methylation on peptide conformation and physicochemical properties, researchers can design next-generation peptide drugs with improved stability, permeability, and overall efficacy.

References
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link]

  • García-Ramos, Y., & Tulla-Puche, J. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Retrieved from [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (2003, March 7). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Retrieved from [Link]

  • (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine | Request PDF. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • Biron, E., Chatterjee, J., & Kessler, H. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Cusabio. (n.d.). N-Fmoc-O-cycloheptyl-N-methyl-L-serine. Retrieved from [Link]

  • Lynn, A. M., et al. (n.d.). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. PMC. Retrieved from [Link]

Sources

Synthesis of Peptidomimetics Using Chiral N-Methyl Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl amino acids into peptide backbones is a transformative strategy in modern drug discovery. By replacing the amide proton with a methyl group, researchers can modulate hydrogen bonding capacity, enhance membrane permeability (the "chameleon effect"), and dramatically improve metabolic stability against proteases. However, the synthesis of these peptidomimetics presents unique challenges: steric hindrance, high susceptibility to racemization, and difficult coupling kinetics.[1]

This guide provides a rigorous technical framework for the synthesis and coupling of chiral N-methyl amino esters. It moves beyond basic textbook definitions to offer field-proven protocols, specifically focusing on the Fukuyama-Mitsunobu strategy for precursor synthesis and Bis(trichloromethyl)carbonate (BTC) activation for difficult couplings.

Part 1: Strategic Rationale & Mechanistic Insight

The Pharmacokinetic Advantage

N-methylation alters the physicochemical landscape of a peptide. The removal of the NH hydrogen bond donor (HBD) reduces the energy penalty for desolvation, facilitating passive transport across cell membranes.

  • Case Study: Cyclosporine A. Its 11 residues contain 7 N-methylated amino acids, allowing it to adopt a "closed" conformation in lipophilic environments (membrane crossing) and an "open" conformation in aqueous media (target binding).

The Synthetic Bottlenecks
  • Racemization: The N-methyl group increases the acidity of the

    
    -proton. Standard activation methods (e.g., carbodiimides with strong bases) often lead to oxazolonium ion formation and subsequent epimerization.
    
  • Steric Hindrance: The methyl group introduces significant steric clash. Coupling an N-methylated amino acid to another N-methylated residue (N-Me

    
    N-Me) is one of the most difficult reactions in peptide chemistry.
    
  • Diketopiperazine (DKP) Formation: N-methylated dipeptide esters are highly prone to spontaneous cyclization, cleaving themselves from the resin during Fmoc deprotection.

Part 2: Synthesis of Chiral N-Methyl Amino Esters

While reductive amination is common, it often leads to over-methylation (dimethylation). The Fukuyama-Mitsunobu strategy is the superior method for generating high-purity, chiral N-methyl building blocks on solid support.

The Fukuyama-Mitsunobu Protocol (Solid Phase)

This method utilizes the electron-withdrawing o-nitrobenzenesulfonyl (o-NBS) group to acidify the sulfonamide proton, allowing alkylation under mild Mitsunobu conditions or with weak bases.

Workflow Logic:
  • Protection: Amine is protected with o-NBS-Cl.

  • Alkylation: The sulfonamide is methylated via Mitsunobu reaction (MeOH/PPh3/DIAD) or direct alkylation.

  • Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU), leaving the secondary amine.

Fukuyama_Synthesis Fig 1: The Fukuyama-Mitsunobu pathway for site-specific N-methylation on solid support. Start Resin-Bound Primary Amine Step1 o-NBS Protection (Sulfonamide) Start->Step1 o-NBS-Cl, Collidine Step2 N-Methylation (Mitsunobu/Alkylation) Step1->Step2 MeOH, PPh3, DIAD (or Me2SO4, DBU) Step3 o-NBS Deprotection (Thiolysis) Step2->Step3 Mercaptoethanol DBU, DMF End Resin-Bound N-Methyl Amine Step3->End Yields 2° Amine

Part 3: Coupling Dynamics & Reagent Selection

Coupling an N-methyl amino acid is difficult; coupling onto one is harder; coupling two together is the ultimate stress test.

Reagent Hierarchy

The choice of coupling reagent must be matched to the steric demand of the junction.

Difficulty LevelCoupling TypeRecommended ReagentMechanism
Standard AA

AA
HBTU / DICStandard active ester.
Moderate AA

N-Me-AA
HATU / HOAtHOAt provides anchimeric assistance (neighboring group effect) to accelerate the reaction.
High N-Me-AA

AA
PyAOP / PyBrOPPhosphonium salts generate highly reactive acyl phosphonium intermediates.
Extreme N-Me-AA

N-Me-AA
BTC (Triphosgene)In-situ generation of Acid Chlorides . The most reactive species available.
The "Nuclear Option": BTC (Bis(trichloromethyl)carbonate)

When HATU fails, BTC is the industry standard for forcing difficult couplings. It generates an acid chloride in situ, which is far more reactive than an OBt/OAt ester.

Critical Safety Note: BTC generates phosgene gas in situ. All reactions must be performed in a well-ventilated fume hood.

Part 4: Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis of N-Methyl Peptides via Fukuyama Strategy

Target: Site-specific methylation of a resin-bound peptide.[2]

Reagents:

  • o-NBS-Cl (o-Nitrobenzenesulfonyl chloride)

  • 2,4,6-Collidine

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3]

  • Dimethyl sulfate (Me2SO4) or MeOH/DIAD/PPh3

  • 2-Mercaptoethanol

Step-by-Step:

  • Sulfonylation:

    • Swell resin (0.1 mmol scale) in NMP.

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Shake for 15 min. Wash with NMP (3x).

  • Methylation (Alkylation Method):

    • Add DBU (3 eq) in NMP to the resin.

    • Add Dimethyl sulfate (10 eq) slowly.

    • Shake for 10 min. Wash with NMP (3x).

    • Note: For Mitsunobu: Use PPh3 (5 eq), MeOH (10 eq), DIAD (5 eq) in dry THF for 1 hour.

  • Deprotection (Thiolysis):

    • Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

    • Shake for 5 min. Repeat 2x.

    • Wash thoroughly with NMP, DMF, DCM to remove yellow byproduct.

Protocol B: Difficult Coupling using BTC (Acid Chloride Method)

Target: Coupling Fmoc-Val-OH onto a resin-bound N-Me-Val (The "Val-to-MeVal" challenge).

Reagents:

  • Bis(trichloromethyl)carbonate (BTC)[4][5]

  • Fmoc-Amino Acid (3 eq)[4][6]

  • 2,4,6-Collidine (10 eq)

  • Solvent: THF or DCM (Strictly anhydrous).[4] Do NOT use DMF/NMP (reacts with BTC).[4]

Step-by-Step:

  • Activation (In Solution):

    • Dissolve Fmoc-Val-OH (3 eq) and BTC (1 eq) in dry THF.

    • Add Collidine (10 eq) slowly. A white precipitate (collidinium hydrochloride) may form.

    • Stir for 1-2 minutes. The acid chloride is now formed.[4]

  • Coupling:

    • Add the suspension immediately to the resin-bound N-Me-Val.

    • Shake for 30–60 minutes.

  • Monitoring:

    • Standard Kaiser test often fails for secondary amines. Use Chloranil test or micro-cleavage LC-MS to verify completion.

Part 5: Troubleshooting & Optimization

Preventing Diketopiperazine (DKP)

When the N-terminal residue is N-methylated (especially N-Me-Pro or N-Me-Gly), Fmoc deprotection exposes a secondary amine that can attack the C-terminal ester linkage, releasing a cyclic DKP and deleting the peptide from the resin.

  • Solution 1: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[7] The steric bulk of the trityl linker prevents the conformational fold required for cyclization.

  • Solution 2: Use the "Unit Coupling" strategy . Synthesize the difficult dipeptide in solution (where DKP can be managed) and couple it as a single Fmoc-Dipeptide-OH block.

Coupling Decision Logic

Use the following decision tree to select the correct protocol and avoid wasted reagents.

Coupling_Logic Fig 2: Decision matrix for selecting coupling reagents based on steric hindrance. Start Define Coupling Junction Check1 Is the Resin-Bound Amine N-Methylated? Start->Check1 Standard Standard Coupling (HBTU/DIC) Check1->Standard No (Primary Amine) Check2 Is the Incoming AA also N-Methylated? Check1->Check2 Yes (Secondary Amine) Difficult Use HATU or PyAOP (Double Couple) Check2->Difficult No Extreme Use BTC (Acid Chloride) or Symmetric Anhydride Check2->Extreme Yes (N-Me to N-Me)

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[8] Journal of the American Chemical Society. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research.[9] Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[9] Link

Sources

Methodological & Application

Protocol for coupling Fmoc-amino acids to N-methyl-L-serine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and .

Application Note & Protocol

Topic: A Robust Protocol for the Acylation of N-methyl-L-serine tert-butyl ester with Fmoc-Amino Acids

Introduction: Navigating the Challenge of N-Methylated Peptides

N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry, employed to enhance the therapeutic potential of peptide-based drugs.[1] This modification, the substitution of an amide proton with a methyl group, confers several advantageous pharmacokinetic properties, including increased metabolic stability against proteolytic degradation, improved cell permeability, and enhanced oral bioavailability.[2] The introduction of an N-methyl group also induces significant conformational constraints on the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing target affinity and selectivity.[3]

However, these benefits come with significant synthetic challenges. The coupling of an incoming amino acid to an N-methylated residue, such as N-methyl-L-serine, is notoriously difficult. The primary obstacles are twofold:

  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation.[3][4][5]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than the primary amine of a standard amino acid, further reducing its reactivity.[3][4]

Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often inefficient for these sterically demanding couplings, leading to low yields, deletion sequences, and other side products.[4] This application note provides a comprehensive guide and a field-proven protocol for the efficient coupling of Fmoc-protected amino acids to N-methyl-L-serine tert-butyl ester, with a focus on explaining the chemical rationale behind the chosen strategy to ensure reliable and reproducible results.

The Chemical Strategy: Overcoming Steric and Electronic Barriers

To achieve high-efficiency coupling onto the N-methyl-L-serine secondary amine, a strategy centered around highly reactive acylating agents is required. This involves the use of modern uronium- or phosphonium-salt-based coupling reagents.

The Power of Uronium Salts: The HATU Reagent

Among the most effective coupling reagents for hindered systems is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7] Its superiority over older reagents like HBTU stems from the 7-aza-benzotriazole (OAt) group.[6]

The mechanism proceeds in two key steps:

  • Activation: The Fmoc-amino acid, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), reacts with HATU. The carboxylate anion attacks the uronium center, leading to the formation of a highly reactive OAt-active ester. This ester is significantly more reactive than the corresponding HOBt-ester formed by reagents like HBTU.[6]

  • Coupling: The newly formed, potent OAt-ester is then presented to the N-methyl-L-serine tert-butyl ester. Despite the steric bulk and lower nucleophilicity of the secondary amine, the extreme reactivity of the OAt-ester drives the acylation reaction forward to form the desired peptide bond with high efficiency.

The diagram below illustrates this crucial activation and coupling mechanism.

HATU_Mechanism Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester Base DIEA (Base) NMeSer H-N(Me)-Ser(tBu)-OtBu Dipeptide Fmoc-AA-N(Me)-Ser(tBu)-OtBu (Product) NMeSer->Dipeptide Active_Ester->Dipeptide Byproduct Tetramethylurea + HOAt + Base-H⁺

Caption: Mechanism of HATU-mediated peptide bond formation.

The Importance of Pre-activation and Optimized Conditions

For particularly challenging couplings, a "pre-activation" step is highly recommended.[4] This involves mixing the Fmoc-amino acid, HATU, and DIEA for a short period (1-5 minutes) before introducing the N-methylated amine component. This ensures the complete formation of the highly reactive OAt-ester, maximizing its concentration when the nucleophile is added. Extended pre-activation times should be avoided to minimize the risk of side reactions, such as guanidinylation of the free amine by excess HATU.[4]

Detailed Experimental Protocol (Solution-Phase)

This protocol describes the coupling of a generic Fmoc-amino acid to N-methyl-L-serine tert-butyl ester in solution.

Materials and Reagents:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N-methyl-L-serine tert-butyl ester hydrochloride (or free base)

  • HATU (Hexafluorophosphate salt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation:

    • In a clean, dry round-bottom flask, dissolve the Fmoc-amino acid (1.2 equivalents) and HATU (1.18 equivalents) in anhydrous DMF (approx. 0.2 M concentration relative to the amino acid).

    • If starting with the hydrochloride salt of N-methyl-L-serine tert-butyl ester, dissolve it (1.0 equivalent) in a separate portion of DMF and add DIEA (1.1 equivalents) to neutralize the salt, forming the free amine in situ.

  • Pre-activation:

    • To the stirred solution of Fmoc-amino acid and HATU, add DIEA (2.4 equivalents).

    • Stir the mixture at room temperature for 2-5 minutes. The solution may change color slightly.

  • Coupling Reaction:

    • Add the solution of N-methyl-L-serine tert-butyl ester free amine to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-4 hours. Longer reaction times may be necessary for particularly bulky amino acids.[1]

  • Monitoring the Reaction:

    • Monitor the consumption of the N-methyl-L-serine tert-butyl ester by TLC. A suitable mobile phase is typically a mixture of hexane and ethyl acetate. The product dipeptide should have a different Rf value than the starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the DMF solution into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (2 times) to remove unreacted Fmoc-amino acid and acidic byproducts.

      • Water (1 time).

      • Brine (1 time) to facilitate phase separation.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Fmoc-dipeptide.

  • Characterization:

    • Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][8]

Protocol for Solid-Phase Peptide Synthesis (SPPS)

Incorporating an N-methylated amino acid during SPPS requires careful monitoring as standard tests fail.

SPPS_Workflow Start Resin with N-Me-Ser(tBu) Wash1 Wash (DMF) Start->Wash1 Couple Add activated mix to resin Couple for 1-4 hours Wash1->Couple Activate Pre-activate Fmoc-AA with HATU/DIEA in DMF Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Monitor Monitoring Test (Bromophenol Blue) Wash2->Monitor Incomplete Incomplete Monitor->Incomplete Test Positive (Blue/Green) Complete Complete Monitor->Complete Test Negative (Yellow) Recouple Repeat Coupling Step Incomplete->Recouple Deprotect Fmoc Deprotection (20% Piperidine/DMF) Complete->Deprotect Recouple->Wash2 Next_Cycle Proceed to next cycle Deprotect->Next_Cycle

Sources

Application Notes & Protocols: A Guide to Solid-Phase Synthesis of Peptides Containing N-Methylated Serine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of N-Methylated Serine

N-methylation of the peptide backbone is a powerful tool in medicinal chemistry, offering a strategic route to enhance the therapeutic potential of peptide-based drugs. This modification can significantly improve metabolic stability by shielding the amide bond from proteolytic degradation, increase membrane permeability, and fine-tune the peptide's conformational landscape to improve target affinity and selectivity.[1][2]

However, the incorporation of N-methylated amino acids, particularly N-methylated serine, into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents considerable synthetic challenges. The primary obstacle is the increased steric hindrance and reduced nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain.[1] This often leads to sluggish and incomplete coupling reactions, demanding optimized protocols and highly efficient reagents to achieve acceptable yields and purity. Furthermore, the serine side-chain hydroxyl group requires robust protection to prevent undesirable side reactions.

This comprehensive guide provides field-proven insights and detailed protocols for the successful incorporation of N-methylated serine residues using Fmoc-based SPPS. We will cover the synthesis of the essential building block, Fmoc-N-methyl-Ser(tBu)-OH, optimized coupling strategies, and protocols for cleavage and deprotection, empowering researchers to navigate the complexities of synthesizing these valuable modified peptides.

Part 1: The Crucial Building Block: Synthesis of Fmoc-N-Me-Ser(tBu)-OH

The successful incorporation of N-methyl serine begins with a high-quality, appropriately protected building block. The most common derivative for Fmoc-SPPS is N-α-Fmoc-O-tert-butyl-N-methyl-L-serine (Fmoc-N-Me-Ser(tBu)-OH) . The tert-butyl (tBu) ether protects the serine hydroxyl group, offering stability against the basic conditions of Fmoc deprotection (piperidine) while being readily removable during the final acidic cleavage (TFA).

While commercially available, an in-house synthesis can be cost-effective. An improved method involves the formation and subsequent reductive opening of an oxazolidinone intermediate, which is a mild and efficient approach.[3]

Workflow for Synthesis of Fmoc-N-Me-Ser(tBu)-OH

cluster_synthesis Synthesis of Fmoc-N-Me-Ser(tBu)-OH Serine L-Serine Oxazolidinone Formation of (S)-3-Fmoc-4-isopropyloxazolidin-5-one Serine->Oxazolidinone Fmoc-Cl, Carbonyl source Reduction Reductive Opening (e.g., with a Lewis Acid) Oxazolidinone->Reduction Reductant tBu_Protection Side-Chain Protection (O-tert-butylation) Reduction->tBu_Protection Isobutene Final_Product Fmoc-N-Me-Ser(tBu)-OH tBu_Protection->Final_Product Resin Peptide-Resin (Free Secondary Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Removes Piperidine Coupling Coupling Step 1. Fmoc-AA-OH 2. HATU / DIEA 3. Pre-activate (1-3 min) Wash1->Coupling Prepares for Coupling Wash2 DMF Wash Coupling->Wash2 Removes Excess Reagents Next Next Deprotection or Cleavage Wash2->Next Cycle Complete

Sources

Application Note: Selective Deprotection of tert-Butyl Esters in the Presence of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

In multi-step organic synthesis, particularly in peptide and peptidomimetic drug development, the orthogonality of protecting groups is paramount. A common challenge arises when a molecule contains both a tert-butyl ester (protecting a carboxylic acid) and a benzyl ether (protecting an alcohol).

The strategic goal is the selective cleavage of the acid-labile tert-butyl ester to release the free carboxylic acid, while retaining the benzyl ether intact for subsequent manipulations. While benzyl ethers are generally stable to the acidic conditions used for tert-butyl cleavage, "generally stable" is often insufficient for high-value intermediates. The generation of reactive tert-butyl carbocations (


-Bu

) presents a risk of electrophilic aromatic substitution (alkylation) on the benzyl ring, leading to difficult-to-separate impurities.

This guide details three protocols ranging from the industry-standard TFA method to mild Lewis-acid catalyzed techniques, ensuring high fidelity and yield.

Mechanistic Basis of Selectivity

The selectivity relies on the distinct cleavage mechanisms of the two protecting groups:

  • tert-Butyl Ester (

    
    -Bu):  Cleaves via an 
    
    
    
    mechanism
    (Acid-catalyzed Alkyl-Oxygen cleavage). Protonation of the carbonyl oxygen is followed by the unimolecular ionization of the C-O bond, releasing the stable tert-butyl cation and the carboxylic acid. The cation subsequently eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.
  • Benzyl Ether (Bn): Typically cleaves via hydrogenolysis (H

    
    /Pd-C) or strong Lewis acid coordination (e.g., BBr
    
    
    
    ). The benzylic C-O bond is relatively stable to Brønsted acids like TFA at room temperature because the formation of a benzyl cation is less favorable than the tert-butyl cation under these specific conditions, and the ether oxygen is less basic than the ester carbonyl.
Pathway Visualization

DeprotectionMechanism cluster_Bn Benzyl Ether Status Substrate Substrate (t-Bu Ester + Bn Ether) Protonation Protonation (at Ester Carbonyl) Substrate->Protonation + H+ (TFA) BnNode Bn Ether Remains Intact Substrate->BnNode TS Transition State (C-O Bond Breaking) Protonation->TS Rate Limiting Intermediates Free Acid + t-Bu Cation TS->Intermediates Isobutylene Isobutylene (Gas) Intermediates->Isobutylene Elimination (-H+) Byproduct Alkylated Benzyl Ether (Impurity) Intermediates->Byproduct Attack on Bn Ring (If no scavenger)

Figure 1: Mechanistic pathway highlighting the critical divergence point where cation scavenging prevents side reactions.

Reagent Selection Guide

Select the protocol based on your substrate's sensitivity and the presence of electron-rich aromatic rings.

FeatureProtocol A: TFA/DCM Protocol B: ZnBr

/DCM
Protocol C: Formic Acid
Reagent Type Strong Brønsted AcidMild Lewis AcidModerate Brønsted Acid
Acidity (pKa) ~ -0.25N/A (Lewis Acid)~ 3.75
Reaction Time 1 - 4 Hours8 - 24 Hours4 - 12 Hours
Bn Stability High (at RT)ExcellentExcellent
Risk Factor

-Bu

alkylation
LowSolvolysis of sensitive groups
Best For Standard substratesAcid-sensitive / Complex scaffoldsLarge scale / Green Chem

Experimental Protocols

Protocol A: Standard TFA Deprotection (The "Gold Standard")

Best for robust substrates where speed and complete conversion are priorities.

Materials:

  • Trifluoroacetic acid (TFA), Reagent Grade (99%)

  • Dichloromethane (DCM), Anhydrous[1]

  • Scavenger (Optional but Recommended): Triethylsilane (TES) or Anisole. Use if the benzyl ring is electron-rich (e.g., methoxy-substituted) to prevent alkylation.

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).

  • Scavenger Addition: If the substrate contains electron-rich aromatics (including the benzyl ether itself if it is a PMB ether, though PMB is labile to TFA, simple Bn is not), add Triethylsilane (2.0 equiv). This acts as a "hydride source" to quench the

    
    -Bu cation.
    
  • Acidification: Cool the solution to 0 °C in an ice bath. Add TFA dropwise.

    • Standard Ratio: 1:1 v/v TFA:DCM.[2]

    • Mild Ratio: 1:4 v/v TFA:DCM (slower, but gentler).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Monitoring: Check TLC or LC-MS every hour. The

      
      -Bu ester spot should disappear; the Bn ether spot should remain unchanged.
      
  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator). Crucial: Do not heat above 40 °C.

    • Co-evaporation: To remove residual TFA, add toluene (equal volume) and concentrate again. Repeat 2-3 times. This forms a binary azeotrope with TFA.

  • Purification: The residue is often the pure carboxylic acid. If necessary, purify via silica gel chromatography or recrystallization.

Validation Check:

  • 1H NMR: Disappearance of the singlet at

    
     ~1.45 ppm (9H, 
    
    
    
    -Bu). Retention of the benzylic singlet at
    
    
    ~4.5-5.0 ppm (2H, Ph-CH
    
    
    -O) and aromatic protons.
Protocol B: Zinc Bromide ( ) Selective Cleavage

Best for highly acid-sensitive substrates or when N-Boc groups must also be preserved (though


-Bu esters are usually more stable than N-Boc, this method is highly selective for 

-Bu esters over ethers).

Mechanism:


 coordinates to the acyl oxygen of the ester, activating it for cleavage without generating a high concentration of free protons.

Materials:

  • Zinc Bromide (

    
    ) (Anhydrous)
    
  • DCM[1][2][3][4][5][6][7][8]

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM.

  • Reagent Addition: Add

    
     (5.0 equiv).
    
  • Reaction: Stir the suspension vigorously at room temperature.

    • Time: This reaction is slower than TFA, typically requiring 16–24 hours.

  • Monitoring: Monitor by TLC.

  • Workup:

    • Add water to quench the reaction.

    • Extract with DCM or EtOAc.

    • Wash the organic layer with 1M HCl (to remove Zinc salts) and Brine.

    • Dry over

      
       and concentrate.
      

Expert Insight: This method is documented to leave benzyl ethers and even some TBDMS ethers intact, which might be cleaved by TFA [1].

Protocol C: Silica Gel Catalysis

Best for extremely mild conversion, often used in late-stage natural product synthesis.

Procedure:

  • Dissolve substrate in Toluene.[1]

  • Add activated Silica Gel (chromatography grade, ~10g per gram of substrate).

  • Reflux the mixture for 6–12 hours.

  • Filter off the silica and wash with methanol/DCM (10%).

  • Concentrate the filtrate.

Troubleshooting & Optimization

Decision Tree for Optimization

DecisionTree Start Start: Substrate with t-Bu Ester & Bn Ether CheckSens Is the substrate Acid Sensitive? Start->CheckSens Robust No (Robust) CheckSens->Robust No Sensitive Yes (Sensitive) CheckSens->Sensitive Yes CheckElec Are there electron-rich aromatics? Robust->CheckElec MethodB Use Protocol B (ZnBr2) Sensitive->MethodB MethodA Use Protocol A (TFA/DCM) Yes Yes CheckElec->Yes Yes No No CheckElec->No No Scavenger Add Scavenger (TES or Anisole) NoScavenger Standard TFA/DCM Yes->Scavenger No->NoScavenger

Figure 2: Workflow for selecting the optimal deprotection strategy.

Common Issues
  • Incomplete Reaction:

    • Cause: Steric hindrance around the ester.[7]

    • Fix: Increase TFA concentration to neat TFA or switch to Protocol B with mild heating (35 °C).

  • Loss of Benzyl Ether:

    • Cause: High temperature or extremely prolonged exposure to TFA.

    • Fix: Strictly control temperature (0 °C to RT). Do not let the reaction run overnight in TFA unless necessary. Ensure the ether is a simple Benzyl (Bn) and not a p-Methoxybenzyl (PMB) ether, which is acid-labile.

  • New Impurities (Alkylation):

    • Cause:tert-Butyl cation attacking the ring.

    • Fix: Repeat with 5% Triethylsilane or 5% water as a scavenger.[2]

References

  • Wu, Y.-q.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters, 2000 , 41(16), 2847–2849.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[9][10] (Standard Reference Text).

  • Marcantoni, E.; Massaccesi, M.; Torregiani, E.; Bartoli, G.; Bosco, M.; Sambri, L. "Selective Deprotection of tert-Butyl Esters."[9] The Journal of Organic Chemistry, 2001 , 66(12), 4430–4432.

  • Li, B.; Berliner, M.; Buzon, R.; Chiu, C. K.-F.; Colgan, S. T.; Kaneko, T.; Keene, N.; Kissel, W.; Le, T.; Leeman, K. R. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[9] The Journal of Organic Chemistry, 2006 , 71(23), 9045–9050.

Sources

Application Note: High-Efficiency Coupling of Sterically Hindered N-Methyl Amino Acids using HATU/HOAt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methyl amino acids into peptide backbones is a critical strategy in drug discovery to improve metabolic stability, membrane permeability, and conformational rigidity.[1] However, the N-methylation introduces significant steric bulk and eliminates the amide proton, rendering standard coupling protocols (e.g., HBTU/HOBt) inefficient.[1] This often leads to deletion sequences, low yields, and high rates of racemization.[1]

This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its additive HOAt (1-Hydroxy-7-azabenzotriazole) to overcome these barriers.[1] By leveraging the "neighboring group effect" of the pyridine nitrogen, this system accelerates acylation rates by orders of magnitude compared to benzotriazole analogs.

Mechanistic Insight: The "7-Aza" Effect

To troubleshoot and optimize difficult couplings, one must understand the underlying chemistry.[1] Standard reagents like HBTU generate an OBt-active ester.[1][2][3][4] While reactive, the leaving group (HOBt) relies solely on solvent effects and probability to position the amine for attack.[1]

HATU generates an OAt-active ester . The crucial difference is the nitrogen atom at the 7-position of the benzotriazole ring (the pyridine nitrogen).[1]

  • Electronic Activation: The electron-withdrawing pyridine ring makes the OAt ester more electrophilic (reactive) than the OBt ester.[1]

  • Anchimeric Assistance (The Key): The pyridine nitrogen acts as an intramolecular general base.[1] It forms a hydrogen bond with the incoming amine component, locking it in a favorable geometry and directing it toward the carbonyl carbon. This is the "neighboring group effect."

Visualization: The 7-Aza Neighboring Group Effect

The following diagram illustrates how the 7-aza nitrogen pre-organizes the transition state, lowering the activation energy for amide bond formation.[1]

HATU_Mechanism cluster_effect The 7-Aza Advantage Activation Carboxylic Acid + HATU ActiveEster OAt-Active Ester (Intermediate) Activation->ActiveEster Base (DIPEA) - Tetramethylurea TransitionState Transition State (7-Aza H-Bonding) ActiveEster->TransitionState Incoming Amine (N-Methyl AA) Product Coupled Amide (Peptide Bond) TransitionState->Product Nucleophilic Attack - HOAt

Caption: The 7-aza nitrogen of HOAt H-bonds with the amine, positioning it for rapid attack on the carbonyl.[1]

Critical Parameters for N-Methyl Couplings

Stoichiometry and Additives

While HATU releases one equivalent of HOAt upon reaction, adding exogenous HOAt is recommended for sterically hindered N-methyl-to-N-methyl couplings.[1] This maintains a high local concentration of the catalyst, suppressing the rearrangement of the O-acyl isourea to the unreactive N-acyl urea.[1]

Base Selection: DIPEA vs. Collidine[1]
  • Standard: DIPEA (N,N-Diisopropylethylamine) is the default base.[1][3]

  • For Racemization-Prone Cysteines/Histidines: Use 2,4,6-Collidine (TMP).[1] It is a weaker base than DIPEA, reducing the risk of proton abstraction from the

    
    -carbon of the activated amino acid, thereby minimizing epimerization.
    
Solvent Systems[1]
  • DMF (Dimethylformamide): Standard.[1][3]

  • NMP (N-Methyl-2-pyrrolidone): Superior for aggregation-prone sequences.[1]

  • DMSO/DMF (1:1): Can disrupt "beta-sheet" type aggregation that often plagues N-methylated peptides.[1]

Validated Protocol: Coupling N-Methyl Amino Acids

Objective: Couple Fmoc-N-Me-Val-OH to H-N-Me-Ile-Resin (Difficult junction).

Materials
  • Carboxylic Acid: Fmoc-N-Me-Val-OH (3.0 eq)[1]

  • Coupling Reagent: HATU (2.9 eq)[1]

  • Additive: HOAt (3.0 eq) - Optional but recommended for extreme hindrance.[1]

  • Base: DIPEA (6.0 eq)

  • Solvent: Anhydrous DMF (concentration 0.2 – 0.3 M)

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin (containing the N-methyl amine) in DMF for 20 minutes. Drain.

    • Checkpoint: Ensure resin is fully solvated; N-methyl amines are less reactive and require accessible sites.[1]

  • Pre-Activation (Crucial Timing):

    • In a separate vial, dissolve the Amino Acid and HATU (and HOAt if using) in DMF.

    • Add DIPEA .[1][5][6][7][8][9]

    • Shake/Vortex for exactly 1-2 minutes .

    • Why? HATU reacts extremely fast.[1] Long pre-activation (>5 mins) risks converting the active ester into epimerized byproducts or guanidinylated species.[1]

  • Coupling Reaction:

    • Immediately transfer the activated solution to the resin.[1]

    • Agitate at room temperature for 2 to 4 hours .

    • Note: Unlike standard AAs (30-60 mins), N-methyl couplings require longer times due to steric hindrance.[1]

  • Double Coupling (Recommended):

    • Drain the vessel.[1]

    • Repeat Steps 2 and 3 with fresh reagents.

    • Validation: N-methyl couplings often stall at 80-90% conversion.[1] A second pass ensures >99% yield.[1]

  • Monitoring (Self-Validating System):

    • Chloranil Test: Standard Kaiser test does not work for secondary amines (N-methyl).[1] Use the Chloranil or acetaldehyde/chloranil test.[1]

      • Positive (Uncoupled): Dark Blue/Green beads.[1]

      • Negative (Coupled): Colorless/Yellow beads.[1]

    • Micro-Cleavage LCMS: The gold standard.[1] Cleave 2-3 mg of resin and analyze via LCMS. Look for the target mass.[1][7][10][11]

Workflow Diagram

Coupling_Workflow Start Start: Resin-bound N-Methyl Amine Dissolve Dissolve AA + HATU (+ HOAt) in DMF Start->Dissolve Activate Add DIPEA (Activate 1-2 mins MAX) Dissolve->Activate Couple Add to Resin Agitate 2-4 Hours Activate->Couple Test Chloranil Test / LCMS Couple->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Incomplete Finish Wash & Proceed to Deprotection Test->Finish Complete Recouple->Test

Caption: Iterative workflow for ensuring complete coupling of hindered amines.

Troubleshooting & Side Reactions

Guanidinylation (+99 Da Mass Shift)

If the amine component is exposed to HATU without sufficient acid or during slow activation, the amine can attack the central carbon of the HATU uronium/guanidinium moiety.[1]

  • Symptom: LCMS shows [M + 99] peak.[1][7]

  • Prevention: Never add HATU to the resin/amine alone.[1] Always premix Acid + HATU + Base, then add to the amine.[1]

Epimerization (Racemization)

N-methyl amino acids are highly prone to racemization during activation because the N-methyl group facilitates the formation of an oxazolonium intermediate.[1]

  • Symptom: Split peaks in HPLC; diastereomers.[1]

  • Solution:

    • Use Collidine instead of DIPEA.[1]

    • Keep activation time short.

    • Ensure excess HOAt is present (1:1 ratio with HATU).[1]

Aggregation (Incomplete Coupling)

N-methylation removes the amide H-bond donor, altering the secondary structure.[1]

  • Symptom: Reaction stops at 60-70% regardless of time.[1]

  • Solution: Switch solvent to NMP or use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C (Caution: Higher temp increases racemization risk; use only if necessary).[1]

Comparative Performance Data

The following table summarizes the performance of HATU/HOAt against standard reagents for the difficult coupling of Fmoc-N-Me-Val-OH to N-Me-Val-Resin .

ParameterHBTU / HOBtHATU / HOAt
Active Ester Species OBt (Benzotriazole)OAt (7-Azabenzotriazole)
Coupling Time 12 - 24 Hours2 - 4 Hours
Yield (Single Couple) ~45 - 60%~85 - 95%
Racemization (DL-isomer) High (>5%)Low (<1%)
Mechanism Steric/Random CollisionAnchimeric Assistance

References

  • Carpino, L. A. (1993).[1][3][12] 1-Hydroxy-7-azabenzotriazole.[1][3][13][14] An efficient peptide coupling additive.[1][2][3][4][8] Journal of the American Chemical Society, 115(10), 4397–4398.[1][3] Link[1]

  • Albericio, F., & Carpino, L. A. (1997).[1] Efficiency of HATU and HBTU in the Solid-Phase Synthesis of Difficult Peptides. Methods in Enzymology, 289, 104-126.[1] Link

  • Humphrey, J. M., & Chamberlin, A. R. (1997).[1] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

Sources

Introduction: Navigating the Challenges of Sterically Hindered Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Solution-Phase Synthesis of Dipeptides Containing N-Methyl-O-benzyl-L-serine (MeSer(Bzl))

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in medicinal chemistry, offering enhanced metabolic stability, improved cell permeability, and the ability to finely tune peptide conformation.[1][2] N-methylation removes the amide proton, a key hydrogen bond donor, which can disrupt secondary structures and, more critically, shield the amide bond from proteolytic enzymes. However, these desirable properties come at a synthetic cost. The N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the backbone nitrogen, making peptide bond formation a formidable challenge.[3][4][5]

This application note provides a comprehensive guide to the solution-phase synthesis of dipeptides containing N-Methyl-O-benzyl-L-serine (MeSer(Bzl)), a sterically demanding building block. We will move beyond a simple recitation of steps to explain the strategic decisions behind protecting group selection, coupling reagent choice, and purification protocols, providing researchers with the rationale needed to adapt and troubleshoot their synthetic routes. Solution-phase peptide synthesis (LPPS), while often more labor-intensive than solid-phase methods, offers flexibility in reaction monitoring, scale-up, and purification, making it an invaluable tool for challenging sequences.[6][7]

Strategic Considerations for Synthesis

The successful synthesis of a MeSer(Bzl)-containing dipeptide hinges on a carefully planned and orthogonal protecting group strategy, coupled with the selection of a highly efficient coupling reagent capable of overcoming the steric barrier.

Orthogonal Protecting Group Strategy

Orthogonality is paramount in peptide synthesis; each protecting group must be removable under conditions that leave the others intact.[8] For a dipeptide, we must consider three key functionalities: the N-terminus, the C-terminus, and the serine side-chain hydroxyl group.

Position Protecting Group Abbreviation Cleavage Conditions Rationale & Key Considerations
N-Terminus tert-ButoxycarbonylBocMild Acid (e.g., TFA)Provides robust protection during coupling. Its acid lability makes it orthogonal to the hydrogenolysis-labile Bzl group and the saponification-labile C-terminal esters.[7]
N-Terminus 9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine)An alternative to Boc, offering orthogonality to acid-labile side-chain protecting groups. Useful if subsequent steps are sensitive to acid.[9][10]
Serine Side-Chain BenzylBzlCatalytic Hydrogenolysis (H₂/Pd-C)Protects the hydroxyl group from O-acylation during coupling. The Bzl group is stable to both the acidic (TFA) and basic (piperidine) conditions used for N-terminal deprotection.[9][11]
C-Terminus Methyl or Ethyl Ester-OMe, -OEtSaponification (e.g., NaOH)Protects the C-terminus from participating in the coupling reaction. These simple alkyl esters are stable to N-terminal deprotection conditions but can be cleaved by base when the free acid is required.
C-Terminus Benzyl Ester-OBzlCatalytic Hydrogenolysis (H₂/Pd-C)Offers the advantage of being cleaved simultaneously with the Ser(Bzl) side-chain protection, simplifying the final deprotection step.
The Critical Choice of Coupling Reagent

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often fail or give poor yields when coupling to or from an N-methylated amino acid due to the sterically hindered secondary amine.[4][12] Success requires highly reactive reagents that can rapidly activate the carboxylic acid and overcome the low nucleophilicity of the N-methyl amine.[5]

Reagent Full Name Activation Mechanism Advantages for MeSer(Bzl) Coupling Disadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms a highly reactive OAt-ester intermediate.Considered the gold standard for difficult couplings, including N-methylated residues.[2][5][13][14] Fast reaction rates and low racemization.[15]Higher cost compared to carbodiimides.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms a highly reactive OAt-ester intermediate.A phosphonium salt analogue of HATU, also highly effective for coupling N-methyl amino acids.[13]Higher cost.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateForms an OBt-ester intermediate.Generally effective, but can be less efficient than HATU for particularly hindered couplings, such as between two adjacent N-methyl residues.[5]Potential for side reactions; less reactive than HATU.
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphateForms an Oxyma-based active ester.A safer, non-explosive alternative to HOBt/HOAt-based reagents with coupling efficiency comparable to HATU.[15]Newer reagent, may be less familiar to some labs.

For the synthesis of dipeptides containing MeSer(Bzl), HATU is the recommended primary choice due to its well-documented efficacy in overcoming the steric hindrance associated with N-methylated residues.[2][5][14]

Experimental Workflows & Protocols

The following section details the step-by-step protocols for the synthesis of a dipeptide. We will consider two common scenarios:

  • Scenario A: Coupling of an N-Boc-protected amino acid to MeSer(Bzl)-OMe.

  • Scenario B: Coupling of N-Boc-MeSer(Bzl)-OH to an amino acid methyl ester.

G cluster_0 Preparation of Building Blocks cluster_1 Core Synthesis cluster_2 Final Deprotection N_Protect N-Terminal Protection (e.g., Boc-AA-OH) Coupling Peptide Coupling (HATU/DIEA) N_Protect->Coupling C_Protect C-Terminal Protection (e.g., H-MeSer(Bzl)-OMe) C_Protect->Coupling Workup Aqueous Work-up (Extraction) Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify N_Deprotect N-Terminal Deprotection (TFA) Purify->N_Deprotect Final_Product Final Dipeptide N_Deprotect->Final_Product

General workflow for solution-phase dipeptide synthesis.
Protocol A: Synthesis of Boc-Ala-MeSer(Bzl)-OMe

This protocol describes the coupling of Boc-L-Alanine to the N-terminus of H-L-MeSer(Bzl)-OMe.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • H-L-MeSer(Bzl)-OMe (as HCl or TFA salt)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-L-MeSer(Bzl)-OMe salt (1.0 eq) in anhydrous DMF. Add DIEA (2.2 eq) to neutralize the salt and create a free amine. Stir for 10 minutes at room temperature.

    • Expert Insight: It is crucial to start with the free amine of the N-methylated residue. Adding DIEA in slight excess ensures complete neutralization of the hydrochloride or TFA salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (1.1 eq) to this solution and stir for 2-5 minutes at room temperature. This is the "pre-activation" step.

    • Expert Insight: Pre-activation time should be kept short to minimize potential side reactions, particularly racemization of the activated amino acid.[3]

  • Coupling Reaction: Add the activated Boc-Ala-OH solution from step 2 to the H-L-MeSer(Bzl)-OMe solution from step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-6 hours).

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[16]

    • Expert Insight: The acidic wash removes excess DIEA, while the basic wash removes unreacted starting acid and HOBt/HOAt byproducts from the coupling reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-MeSer(Bzl)-OMe.[17]

Protocol B: Synthesis of Boc-MeSer(Bzl)-Ala-OMe

This protocol describes the coupling of Boc-L-MeSer(Bzl)-OH to the N-terminus of H-L-Ala-OMe.

G cluster_activation Activation Step cluster_coupling Coupling Step BocMeSer Boc-MeSer(Bzl)-OH ActiveEster Highly Reactive OAt-Active Ester BocMeSer->ActiveEster Activation HATU HATU / DIEA HATU->ActiveEster Dipeptide Boc-MeSer(Bzl)-Ala-OMe (Product) ActiveEster->Dipeptide Amide Bond Formation AlaOMe H-Ala-OMe (Nucleophile) AlaOMe->Dipeptide Nucleophilic Attack

HATU-mediated coupling mechanism overview.

Materials:

  • Boc-L-MeSer(Bzl)-OH

  • H-L-Ala-OMe (as HCl or TFA salt)

  • All other reagents and materials as listed in Protocol A.

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve H-L-Ala-OMe salt (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) to generate the free amine.

  • Activation of N-Methylated Acid: In a separate flask, dissolve Boc-MeSer(Bzl)-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (2.2 eq) and allow to pre-activate for 2-5 minutes.

    • Expert Insight: When the N-methylated amino acid is the carboxy component, slightly more base (2.2 eq) is often beneficial to facilitate the formation of the carboxylate anion for activation.

  • Coupling Reaction: Add the H-Ala-OMe solution from step 1 to the activated Boc-MeSer(Bzl)-OH solution from step 2.

  • Reaction Monitoring, Work-up, and Purification: Follow steps 4 through 7 as described in Protocol A. The polarity of the product will be different, so the TLC and column chromatography solvent systems may need to be adjusted accordingly.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficiently reactive coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Incomplete neutralization of amine salt.1. Ensure a high-quality, highly active reagent like HATU or PyAOP is used. 2. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C), monitoring for racemization. Consider a double coupling. 3. Ensure adequate base (DIEA) is used to free the amine nucleophile.
Low Yield After Work-up 1. Product is partially water-soluble. 2. Emulsion formation during extraction.1. After initial extraction, back-extract the aqueous layers with fresh EtOAc to recover dissolved product. 2. Add brine to the separatory funnel to help break emulsions.
Presence of Side Products 1. Racemization of the activated amino acid. 2. Diketopiperazine formation (especially after N-terminal deprotection).[18]1. Keep pre-activation times to a minimum. Use a reagent known for low racemization (e.g., HATU). Run the reaction at 0 °C. 2. Proceed immediately to the next coupling step after deprotection without letting the free N-terminal dipeptide ester stand for extended periods.

Conclusion

The solution-phase synthesis of dipeptides containing MeSer(Bzl) is a challenging yet achievable goal that provides access to valuable modified peptides for therapeutic development. Success is not merely procedural but strategic, relying on an intimate understanding of orthogonal protection and the judicious selection of powerful coupling reagents to overcome the inherent steric and electronic challenges of N-methylated residues. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of these syntheses and efficiently produce their target molecules with high purity.

References

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.). Google Scholar.
  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. (2021).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
  • Should My Peptide Be Methyl
  • Synthesis of N-protected N-methyl serine and threonine. (2025).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC, NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
  • Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanoc
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.).
  • Protecting Groups in Peptide Synthesis. (n.d.).
  • Dipeptide Syntheses via Activated α-‐Aminoesters. (2015). Organic Syntheses.
  • 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2022). MDPI.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). MDPI.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (n.d.). Benchchem.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Introduction to Peptide Synthesis Methods. (2024). Bachem.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.).
  • N-Methyl
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). Oriental Journal of Chemistry.
  • Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays. (2020). PMC.
  • Diketopiperazine formation during investigations of amino Acid racemiz

Sources

Application Notes and Protocols for N-Methylation of O-benzyl-L-serine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylation in Modern Drug Discovery

N-methylation of amino acids and peptides is a critical modification in medicinal chemistry. The introduction of a methyl group to an amine can profoundly alter the parent molecule's pharmacological profile. This seemingly simple structural change can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity. For drug development professionals, the N-methylated derivative of a lead compound, such as O-benzyl-L-serine tert-butyl ester, represents a valuable asset in the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed overview of common and effective reagents for the N-methylation of O-benzyl-L-serine tert-butyl ester, a chiral building block frequently utilized in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and offer detailed, field-proven protocols to aid researchers in the successful synthesis of N-methyl-O-benzyl-L-serine tert-butyl ester.

Strategic Approaches to N-Methylation: A Comparative Overview

The N-methylation of a primary amine, such as the one present in O-benzyl-L-serine tert-butyl ester, can be achieved through several synthetic strategies. The choice of method depends on factors such as the desired selectivity, scale of the reaction, and tolerance of other functional groups within the molecule. The presence of the acid-labile tert-butyl ester and the benzyl ether protecting groups on our substrate necessitates the use of mild and chemoselective reagents.

Here, we will focus on three primary strategies:

  • Reductive Amination: A mild and highly selective method that involves the formation of an imine or iminium ion followed by its reduction.

  • Classical Reductive Methylation (Eschweiler-Clarke Reaction): A well-established one-pot reaction that utilizes formaldehyde and a reducing agent, typically formic acid, to install a methyl group.

  • Direct Alkylation: The use of traditional electrophilic methylating agents. This approach requires careful control to avoid over-methylation.

The following table provides a comparative summary of these approaches for the N-methylation of O-benzyl-L-serine tert-butyl ester.

Method Reagents Advantages Disadvantages Key Considerations for O-benzyl-L-serine tert-butyl ester
Reductive Amination Formaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity for mono-methylation, mild reaction conditions, commercially available and stable reagents.[1][2][3]Requires stoichiometric amounts of the reducing agent.Excellent choice due to its mildness, which preserves the ester and ether protecting groups.
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidCost-effective, avoids the formation of quaternary ammonium salts, simple work-up.[4][5][6]Requires elevated temperatures, which may not be suitable for all substrates; formic acid can be corrosive.A viable option, but temperature control is crucial to prevent side reactions. The reaction stops at the tertiary amine stage.[6]
Direct Alkylation Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), with a non-nucleophilic base (e.g., Hunig's base, DBU)Potentially high yielding, straightforward procedure.Risk of over-alkylation to form the quaternary ammonium salt[4][7], toxicity of reagents[8].Requires careful stoichiometric control of the methylating agent to prevent the formation of the undesired quaternary salt.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the core mechanisms of reductive amination and the Eschweiler-Clarke reaction.

Reductive_Amination Substrate O-benzyl-L-serine tert-butyl ester (Primary Amine) Imine Iminium Ion Intermediate Substrate->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine Product N-methyl-O-benzyl-L-serine tert-butyl ester (Secondary Amine) Imine->Product + NaBH(OAc)₃ (Hydride Transfer) ReducingAgent NaBH(OAc)₃

Caption: Reductive amination workflow for N-methylation.

Eschweiler_Clarke Substrate O-benzyl-L-serine tert-butyl ester (Primary Amine) Imine Iminium Ion Substrate->Imine + Formaldehyde Formaldehyde Formaldehyde Product N-methyl-O-benzyl-L-serine tert-butyl ester (Secondary Amine) Imine->Product + Formic Acid (Hydride Transfer) FormicAcid Formic Acid FormicAcid->Imine CO2 CO₂ Product->CO2 releases

Caption: Eschweiler-Clarke reaction mechanism.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: N-Methylation via Reductive Amination using Sodium Triacetoxyborohydride

This method is highly recommended for its mildness and selectivity, which are crucial for preserving the integrity of the protecting groups on O-benzyl-L-serine tert-butyl ester. Sodium triacetoxyborohydride is a less hazardous alternative to sodium cyanoborohydride.[1][3]

Materials:

  • O-benzyl-L-serine tert-butyl ester (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add O-benzyl-L-serine tert-butyl ester (1.0 eq) and dissolve it in DCM (or DCE) to a concentration of approximately 0.1 M.

  • Addition of Formaldehyde: Add formaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour. This allows for the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the initial organic layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-O-benzyl-L-serine tert-butyl ester.

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

This classic method is a robust and cost-effective way to achieve N-methylation. The reaction is driven by the irreversible loss of carbon dioxide.[6]

Materials:

  • O-benzyl-L-serine tert-butyl ester (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.5 eq)

  • Formic acid (98-100%, 2.5 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine O-benzyl-L-serine tert-butyl ester (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker containing crushed ice and then slowly basify with saturated aqueous Na₂CO₃ solution until the pH is ~9-10.

  • Extraction:

    • Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a slight excess of formaldehyde and the reducing agent can be added. Ensure the reagents are of good quality and anhydrous conditions are maintained where necessary.

  • Over-methylation (in Direct Alkylation): This is a common issue with reagents like methyl iodide.[7] To minimize this, use no more than 1.0-1.1 equivalents of the alkylating agent and add it slowly to the reaction mixture at a low temperature.

  • Racemization: The chiral center in O-benzyl-L-serine tert-butyl ester is generally stable under the mild conditions of reductive amination. The Eschweiler-Clarke reaction is also known to proceed without significant racemization of chiral amines.[6]

  • Protecting Group Stability: The tert-butyl ester is sensitive to strong acids. While the formic acid in the Eschweiler-Clarke reaction is generally tolerated, prolonged reaction times at high temperatures should be avoided. The benzyl ether is stable under these conditions.

Conclusion

The N-methylation of O-benzyl-L-serine tert-butyl ester is a crucial transformation for the synthesis of advanced pharmaceutical intermediates. Both reductive amination with sodium triacetoxyborohydride and the Eschweiler-Clarke reaction offer reliable and effective pathways to the desired N-methylated product. The choice between these methods will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By following the detailed protocols and considering the insights provided, researchers can confidently and efficiently achieve their synthetic goals.

References

  • Ramanjulu, J. M., & Joullié, M. M. (1996). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. Synthetic Communications, 26(7), 1379-1384. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wang, C., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6333. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron Reagents for Reductive Amination. ResearchGate. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Ashenhurst, J. (2023, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. (2023, November 28). Eschweiler–Clarke reaction. [Link]

  • Ashenhurst, J. (2023, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Preparation of diazepanone scaffolds from serine-derived amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Chiral 1,4-Diazepan-2-one Scaffolds from L-Serine Methyl Ester

Executive Summary & Strategic Rationale

The 1,4-diazepan-2-one (homopiperazinone) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, LFA-1 antagonists, and conformational peptide mimetics. While various synthetic routes exist, deriving this scaffold from L-Serine offers a distinct advantage: the preservation of the chiral center at the C3 position and the provision of a hydroxymethyl handle for downstream diversification.

This Application Note details a robust, scalable solution-phase protocol for synthesizing the (S)-3-(hydroxymethyl)-1,4-diazepan-2-one core. Unlike rigid template-based guides, this document focuses on the mechanistic causality of the reductive amination-cyclization sequence, providing researchers with the "why" behind every reagent choice to ensure reproducibility and scalability.

Critical Mechanistic Pathway

The synthesis relies on a "Reductive Alkylation – Deprotection – Cyclization" strategy. This route is preferred over direct alkylation (which suffers from over-alkylation) or solid-phase strategies (which are often scale-limited).

Key Chemical Challenges Addressed:

  • Regioselectivity: Ensuring the amine of the serine ester reacts with the aldehyde without racemizing the

    
    -center.
    
  • Chemoselectivity: Reducing the intermediate imine without reducing the ester moiety.

  • Oligomerization Control: Preventing intermolecular polymerization during the cyclization step.

Pathway Visualization (DOT)

DiazepanoneSynthesis cluster_logic Critical Control Points Start L-Serine Methyl Ester (HCl Salt) Imine Imine Intermediate Start->Imine DCM, Et3N Dehydration Aldehyde N-Boc-Amino Acetaldehyde Aldehyde->Imine Amine Secondary Amine (Linear Precursor) Imine->Amine NaBH(OAc)3 Selective Reduction Deprotected Amine Salt (TFA/HCl) Amine->Deprotected TFA or HCl N-Boc Removal Cyclized 1,4-Diazepan-2-one Scaffold Deprotected->Cyclized Base (Et3N/DIEA) Intramolecular Amidation (High Dilution) Control1 Use NaBH(OAc)3: Avoids ester reduction Control1->Amine Control2 High Dilution: Prevents polymerization Control2->Cyclized

Caption: Figure 1. Mechanistic flow for the conversion of Serine Methyl Ester to Diazepanone. Critical control points highlighted in red.

Detailed Experimental Protocols

Pre-requisite: Starting Material Considerations

While free L-Serine methyl ester can be used, the hydroxyl group is nucleophilic. For high-fidelity synthesis, it is strongly recommended to use O-protected serine (e.g., O-Benzyl-L-Serine methyl ester) to prevent side reactions such as morpholine formation or O-alkylation.

Protocol A: Reductive Alkylation (The Coupling)

Objective: Link the serine core to the N-protected "spacer" arm via a secondary amine bond.

Reagents:

  • H-Ser(Bzl)-OMe·HCl (1.0 equiv)

  • N-Boc-glycinal (or substituted N-Boc-amino acetaldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (Et₃N)[1]

Procedure:

  • Free Basing: In a round-bottom flask under Argon, suspend H-Ser(Bzl)-OMe·HCl (10 mmol) in anhydrous DCM (50 mL). Add Et₃N (10 mmol) dropwise to liberate the free amine. Stir for 15 min at 0°C.

    • Expert Insight: Do not use excess base here; high basicity can promote racemization of the aldehyde added in the next step.

  • Imine Formation: Add N-Boc-glycinal (11 mmol) dissolved in DCM (10 mL) dropwise. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

    • Validation: Monitor by TLC. The disappearance of the aldehyde spot is critical before adding the reducing agent.

  • Selective Reduction: Cool the mixture back to 0°C. Add NaBH(OAc)₃ (15 mmol) in portions.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the methyl ester or the Boc group, ensuring chemoselectivity [1].

  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Output: Expected Yields

Starting Material Aldehyde Variant Product (Linear) Yield (%)
H-Ser(Bzl)-OMe N-Boc-Glycinal N-(2-Boc-aminoethyl)-Ser(Bzl)-OMe 85-92%

| H-Ser(Bzl)-OMe | N-Boc-Alaninal | N-(2-Boc-aminopropyl)-Ser(Bzl)-OMe | 78-85% |

Protocol B: Deprotection and Cyclization (The Ring Closure)

Objective: Remove the Boc group and force intramolecular amide bond formation to close the 7-membered ring.

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:1 v/v)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH) (Anhydrous)

Procedure:

  • Deprotection: Dissolve the linear intermediate from Protocol A in 20% TFA/DCM (10 mL/g). Stir at RT for 1-2 hours until TLC shows complete consumption.

  • Evaporation: Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove trace acid.

    • Critical Step: Residual TFA will protonate the amine, rendering it non-nucleophilic and preventing cyclization.

  • Cyclization (Lactamization): Dissolve the crude amine salt in anhydrous MeOH. The concentration must be low (0.05 M) to favor intramolecular reaction over intermolecular oligomerization.

  • Base Addition: Add DIEA (3-5 equiv) to adjust pH to ~8-9. Heat the solution to reflux (65°C) for 12-24 hours.

    • Expert Insight: If cyclization is sluggish, catalytic acetic acid (10 mol%) can sometimes accelerate the reaction by activating the ester, though usually, heat and base are sufficient for methyl esters [2].

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water and brine. Purify by column chromatography (DCM/MeOH gradients).

Troubleshooting & Optimization (Decision Tree)

Common failure modes in diazepanone synthesis involve oligomerization or failure to cyclize. Use this logic flow to diagnose issues.

Troubleshooting Q1 Is Linear Amine Isolated? Q2 Did Ring Close? Q1->Q2 Yes Sol1 Check Reductive Amination: Ensure Imine formed completely before adding STAB. Q1->Sol1 No Q3 Dimer/Oligomer Observed? Q2->Q3 No (Messy) Sol2 Check pH: Amine must be free-based. Add more DIEA. Q2->Sol2 No (Stalled) Sol3 Dilution Issue: Reaction too concentrated. Run at 0.01 M. Q3->Sol3 Yes Sol4 Steric Hinderance: If R-group is bulky, switch solvent to Toluene/Reflux. Q3->Sol4 No

Caption: Figure 2. Troubleshooting logic for diazepanone synthesis failures.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Monasson, O., et al. (2007). "Efficient synthesis of polyfunctionalised enantiopure diazepanone scaffolds." Tetrahedron Letters, 48(46), 8161-8165. Link

  • Hulme, C., et al. (1998). "The synthesis of 1,4-diazepan-2-ones via a two-step solution phase protocol." Tetrahedron Letters, 39(44), 8047-8050. Link

  • Dickens, M. G., et al. (2010). "Synthesis of 6-substituted-1,4-diazepan-2-ones." Tetrahedron, 66(23), 4073-4081. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-L-Serine Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the specific challenges of incorporating N-methyl-L-serine into peptide sequences. The unique steric environment of this amino acid derivative demands specialized strategies to ensure high coupling efficiency and maintain chiral purity.

N-methylation is a valuable tool in medicinal chemistry, often employed to enhance metabolic stability, improve membrane permeability, and constrain peptide conformation.[1][2][3] However, these benefits come with significant synthetic hurdles. The presence of a methyl group on the backbone nitrogen atom introduces considerable steric bulk, which hinders the approach of an activated amino acid and reduces the nucleophilicity of the secondary amine.[4] This guide is designed to provide you with the expertise and validated protocols to navigate these challenges successfully.

Troubleshooting Guide

This section addresses common problems encountered during the peptide coupling of N-methyl-L-serine in a question-and-answer format, providing both the underlying causes and actionable solutions.

Problem: My coupling reaction with N-methyl-L-serine has a very low or no yield. What's going wrong?

Answer:

This is the most common issue when working with N-methylated amino acids, and it is almost always due to a combination of steric hindrance and reduced nucleophilicity.[4]

Causality:

  • Steric Hindrance: The N-methyl group, in conjunction with the serine side chain and its protecting group, creates a crowded environment around the secondary amine. This physically obstructs the incoming activated carboxylic acid, slowing down or preventing the nucleophilic attack required for peptide bond formation.[4][5]

  • Reduced Nucleophilicity: A secondary amine, like that in N-methyl-L-serine, is inherently less nucleophilic than the primary amine of a non-methylated amino acid.[4]

  • Ineffective Coupling Reagents: Standard coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often not potent enough to overcome the high activation energy barrier of this reaction.[4][6]

Solution: Employ High-Reactivity Coupling Reagents and Optimized Conditions

To drive the reaction to completion, you must use a more powerful activating agent. Uronium/aminium or phosphonium salt-based reagents are the industry standard for such "difficult" couplings.[4] Reagents like HATU, HCTU, and PyAOP have consistently demonstrated superior performance.[7][8][9]

Recommended Protocol: HATU-Mediated Coupling

This protocol outlines the coupling of an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl-L-serine.

Materials:

  • Peptide-resin with free N-terminal N-methyl-L-serine

  • Fmoc-Xaa-OH (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the previous Fmoc deprotection was complete.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-Xaa-OH and HATU in DMF. Add the DIPEA and allow the mixture to pre-activate for 1-5 minutes.[3] Note: Avoid excessively long pre-activation times to minimize side reactions.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling two N-methylated residues consecutively), extend the reaction time or consider a double coupling.[3]

  • Monitoring: Take a small sample of the resin and wash it thoroughly. Perform a bromophenol blue test to check for the presence of unreacted secondary amines. A yellow color indicates completion, while a blue or green color signifies an incomplete reaction.[4]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]

Data Summary: Comparison of Coupling Reagents for Hindered Couplings
Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/UroniumVery HighHighly effective for N-methyl amino acids; suppresses racemization.[7][8]Can cause guanidinylation of the amine if used in excess.[10]
HCTU Aminium/UroniumHighMore soluble and cost-effective than HATU with similar reactivity.Byproducts can be difficult to remove.
PyAOP PhosphoniumVery HighExcellent for hindered couplings with low racemization.[7][8][9]Higher cost; phosphorus-containing byproducts.
PyBOP PhosphoniumHighEffective for many hindered couplings.[11]Less efficient than HATU or PyAOP for the most challenging cases.[7]
COMU Aminium/UroniumVery HighHigh reactivity; safer (non-explosive) byproducts compared to HOBt-based reagents.[7]Newer reagent, may be less characterized for specific sequences.
Problem: I'm observing significant epimerization of the coupled amino acid.

Answer:

Epimerization (racemization) is a critical risk during peptide synthesis, especially when using highly activating conditions required for sterically hindered residues.[12]

Causality:

  • Oxazolone Formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this intermediate is acidic and can be readily abstracted by the base (e.g., DIPEA) in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of L- and D-isomers in the final peptide.[12]

  • Base Strength and Concentration: The use of strong, sterically hindered bases at high concentrations, while necessary for the coupling reaction, increases the rate of α-proton abstraction and thus the risk of racemization.[8]

Solution: Strategic Reagent and Base Selection

The key is to use a coupling protocol that promotes rapid aminolysis of the activated ester while minimizing the lifetime of the oxazolone intermediate.

  • Use Racemization-Suppressing Additives: For carbodiimide-mediated couplings, always include an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[12] These additives form active esters that are more resistant to racemization than those formed with HOBt.

  • Optimize Base: For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA, or use 2,4,6-collidine, which is less nucleophilic.[8]

  • Temperature Control: Perform the coupling at room temperature or below. While elevated temperatures can increase coupling rates, they also significantly accelerate racemization.

Problem: My final product is contaminated with deletion sequences.

Answer:

Deletion sequences, where one or more amino acids are missing from the target peptide, are a direct consequence of incomplete coupling reactions.[5]

Causality:

If the coupling of an amino acid to the N-methyl-L-serine residue is not driven to completion, the unreacted secondary amine will be capped in a subsequent step (if applicable) or will remain unreacted. In the following cycle, the next amino acid will couple to the previously successful chains, resulting in a mixture of the target peptide and a shorter "deletion" peptide.

Solution: Ensure Complete Coupling with In-Process Controls

  • Double Coupling: The most straightforward approach is to perform the coupling step twice. After the initial coupling reaction and washing, repeat the entire coupling procedure with a fresh solution of activated amino acid.[4]

  • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3).

  • Microwave-Assisted Peptide Synthesis (MWPS): Microwave energy can significantly accelerate the coupling reaction, helping to overcome the high activation energy barrier and drive the reaction to completion in a shorter time frame.[4][13] This is particularly effective for hindered couplings.

  • Solvent Choice: NMP is often considered a superior solvent to DMF for difficult sequences as it can help disrupt peptide aggregation on the resin, making the reactive sites more accessible.[14]

Workflow Diagram: Overcoming Difficult N-Methyl-L-Serine Couplings

G start Start: Peptide-Resin with N-terminal N-Me-Ser deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection coupling Couple to Resin (2-4 hours, RT) deprotection->coupling pre_activation Pre-activate Fmoc-Xaa-OH (3-5 eq) with HATU/DIPEA (3-5 eq / 6-10 eq) pre_activation->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete (Blue/Green Color) monitoring->incomplete Test Positive complete Complete (Yellow Color) monitoring->complete Test Negative double_couple Perform Double Coupling (Repeat Pre-activation & Coupling) incomplete->double_couple double_couple->monitoring wash Wash Resin Thoroughly (DMF, DCM) complete->wash next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Problem: I'm concerned about side reactions involving the serine hydroxyl group.

Answer:

The hydroxyl group of serine is a reactive functionality that must be protected during peptide synthesis to prevent side reactions.[15][16]

Causality:

Without a proper protecting group, the hydroxyl side chain can be acylated by the activated carboxylic acid of the incoming amino acid (O-acylation), leading to the formation of a branched peptide. This side reaction competes with the desired N-acylation.[17] Additionally, other side reactions like O-sulfonation can occur during the final cleavage from the resin if certain scavengers are absent.[18]

Solution: Use an Appropriate Side-Chain Protecting Group

For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-butyl (tBu) group is the standard and highly effective protecting group for the serine hydroxyl function.[15]

  • Stability: The tBu ether is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[15]

  • Lability: It is cleanly removed under the strongly acidic conditions of the final cleavage from the resin (e.g., Trifluoroacetic acid (TFA)).

  • Prevention of Side Reactions: The bulky tBu group effectively prevents O-acylation and other unwanted side reactions at the hydroxyl position throughout the synthesis.

Always ensure you are using Fmoc-N-Me-L-Ser(tBu)-OH for incorporation into your peptide sequence.

Frequently Asked Questions (FAQs)

Q1: What are the absolute best coupling reagents for N-methyl-L-serine and why?

A1: For the most challenging couplings involving N-methyl-L-serine, HATU and PyAOP are generally considered the most effective reagents.[7][8][9] Their high reactivity stems from the formation of highly reactive OAt-esters, which are superior to the OBt-esters generated by reagents like HBTU and PyBOP. The nitrogen atom in the HOAt core provides anchimeric assistance, further accelerating the coupling reaction. For extremely difficult cases, phosphonium reagents containing bromine, such as PyBrOP , can be even more reactive, though they should be used with caution due to an increased risk of racemization.[4][7]

Q2: The standard Kaiser test doesn't work for N-methylated amino acids. How can I monitor reaction completion?

A2: You are correct; the ninhydrin-based Kaiser test only works for primary amines and will give a false negative for the secondary amine of N-methyl-L-serine. The recommended alternative is the bromophenol blue test .[4] This test visually indicates the presence of unreacted secondary amines on the resin.

  • Procedure: A small sample of washed resin is treated with a solution of bromophenol blue.

  • Result: A blue or greenish color indicates that the coupling is incomplete and recoupling is necessary. A yellow color indicates the absence of free amines and a complete reaction.[4][5]

Q3: Is the tert-butyl (tBu) protecting group on the serine side chain absolutely necessary?

A3: Yes, it is highly recommended. As detailed in the troubleshooting section, protecting the hydroxyl group is crucial to prevent side reactions like O-acylation.[15][16] The tBu group is the standard choice in Fmoc-SPPS due to its robustness during the synthesis cycles and its clean removal during the final TFA cleavage.[15] Proceeding without it invites significant side product formation, complicating purification and reducing the yield of your target peptide.

Q4: Can microwave synthesis improve the coupling efficiency for N-methyl-L-serine?

A4: Absolutely. Microwave-assisted peptide synthesis (MWPS) is an excellent technique for overcoming the challenges of sterically hindered couplings.[13] The microwave energy efficiently heats the solvent and reactants, which can dramatically increase the reaction rate and help drive difficult couplings to completion in a much shorter timeframe compared to conventional room temperature methods.[4] This can lead to higher purity crude products with fewer deletion sequences.

Q5: How does the choice of solvent impact the coupling reaction?

A5: The solvent plays a critical role in solvating the peptide chain and reagents. While DMF is the most common solvent, NMP is often a better choice for "difficult" sequences, which are prone to aggregation.[14] Peptide aggregation on the solid support can block reactive sites, leading to incomplete couplings. NMP has superior solvating properties and is more effective at disrupting the interchain hydrogen bonding that causes aggregation, thereby improving coupling efficiency.[14]

Diagram: Mechanism of HATU-Mediated Coupling

G reactants Fmoc-Xaa-OH + HATU + Base (DIPEA) activation Activation Step reactants->activation active_ester Formation of Highly Reactive OAt-Active Ester activation->active_ester Base abstracts proton coupling Nucleophilic Attack active_ester->coupling amine N-Me-Ser-Peptide-Resin (Secondary Amine) amine->coupling product Formation of Peptide Bond Fmoc-Xaa-N(Me)-Ser-Peptide-Resin coupling->product byproducts Byproducts: Tetramethylurea, HOAt, DIPEA·H+ product->byproducts are washed away

Caption: Activation and coupling pathway using HATU.

References

  • LifeTein. (2025, September 25).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • LifeTein. Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions.
  • Rezaei, M., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • LifeTein. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • BenchChem.
  • Biron, E., & Chatterjee, J. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 813, pp. 29-41). Humana Press.
  • BenchChem. (2025, December).
  • BenchChem.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 363-369.
  • Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 2021, pp. 1-15). Humana Press.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • D'Andrea, L. D., & Lelyveld, V. S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-12.

Sources

Troubleshooting low yields when coupling to secondary amine of MeSer

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yields when coupling to secondary amine of MeSer Role: Senior Application Scientist

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses one of the most notorious bottlenecks in solid-phase peptide synthesis (SPPS): Coupling to the secondary amine of N-Methyl Serine (MeSer).

If you are experiencing low yields, deletion sequences, or racemization at this specific junction, you are encountering a convergence of steric hindrance and electronic deactivation. This guide moves beyond basic protocols to explain the causality of failure and provides self-validating systems to ensure success.

Part 1: The Steric & Electronic Barrier (The "Why")

To solve the problem, we must first diagnose the resistance. Coupling to an N-methylated residue (where MeSer is the amine component) is difficult for three synergistic reasons:

  • Steric Bulk: The N-methyl group physically shields the nucleophilic nitrogen.

  • Electronic Deactivation: While secondary amines are theoretically more nucleophilic than primary amines in solution, on solid phase, the steric bulk prevents the optimal orbital overlap required for the attack on the activated ester.

  • Solvation & Aggregation: N-methylation disrupts hydrogen bonding. While this generally improves solubility, MeSer residues can induce specific "kink" conformations that bury the N-terminus, making it inaccessible to bulky coupling reagents.

Part 2: Reagent Selection & Protocol Optimization[1]

Standard carbodiimides (DIC/HOBt) will fail here. You must utilize high-efficiency uronium or phosphonium salts.[1]

The Reagent Hierarchy
ReagentClassRecommendationMechanism/Note
HATU UroniumStandard The gold standard for hindered couplings.[1] Generates the highly reactive OAt ester.[2] Risk: Guanidinylation of the N-terminus if activation is slow.[1]
PyAOP PhosphoniumSuperior Analog of HATU but phosphonium-based.[1][3] Crucial Advantage: Does not cause guanidinylation. Preferred for extremely slow couplings (e.g., N-Me to N-Me).
COMU UroniumAlternative often shows higher efficiency than HATU with lower racemization risks due to the Oxyma leaving group.
BTC Acid ChlorideNuclear Option Bis(trichloromethyl)carbonate generates acid chlorides in situ. Highly reactive but requires strictly anhydrous conditions.
Critical Protocol Adjustments
  • Double Coupling is Mandatory: Do not attempt single coupling.

  • Base Selection: Switch from DIPEA to 2,4,6-Collidine (TMP) if racemization is observed. Collidine is a weaker, non-nucleophilic base that preserves chiral integrity during slow activation.

  • Monitoring: The Kaiser (Ninhydrin) test does not work on secondary amines (MeSer). You will get false negatives.

    • Correct Test:Chloranil Test or Bromophenol Blue .[4]

Part 3: The "Gold Standard" Solution – Pseudoprolines

If direct coupling fails, you must alter the strategy.[4] The most robust solution is not a better reagent, but a better building block: Pseudoprolines (Oxazolidines).

Instead of coupling to H-MeSer-, you incorporate the MeSer and the subsequent residue as a pre-formed dipeptide unit: Fmoc-Xaa-Ser(ψMe,Me)pro-OH .

  • Mechanism: The Serine side chain is locked into an oxazolidine ring.[5] This fixes the peptide backbone in a "kinked" conformation (cis-amide preference), disrupting aggregation and exposing the N-terminus for the next coupling.

  • Benefit: It completely bypasses the difficult coupling to the secondary amine because the critical bond is formed in solution during the dipeptide synthesis, not on the resin.

Visualization: Troubleshooting Decision Matrix

MeSer_Troubleshooting Start Problem: Low Yield Coupling to MeSer Secondary Amine Check_Test Step 1: Verify Monitoring Test Start->Check_Test Is_Kaiser Using Kaiser/Ninhydrin? Check_Test->Is_Kaiser Switch_Test STOP. Use Chloranil or Bromophenol Blue Is_Kaiser->Switch_Test Yes Check_Reagent Step 2: Check Coupling Reagent Is_Kaiser->Check_Reagent No Switch_Test->Check_Reagent Is_Standard Using DIC/HOBt or HBTU? Check_Reagent->Is_Standard Upgrade_Reagent Switch to HATU or PyAOP (Double Couple) Is_Standard->Upgrade_Reagent Yes Check_Agg Step 3: Aggregation/Sterics Is_Standard->Check_Agg No (Already using HATU) Upgrade_Reagent->Check_Agg Is_Solved Yield Improved? Check_Agg->Is_Solved Pseudo_Route Step 4: The Pseudoproline Route (Gold Standard) Is_Solved->Pseudo_Route No Use_Dipeptide Use Fmoc-Xaa-Ser(ψMe,Me)pro-OH dipeptide unit Pseudo_Route->Use_Dipeptide

Caption: Logical decision tree for troubleshooting MeSer coupling failures, prioritizing monitoring validation and reagent upgrades before moving to pseudoproline strategies.

Part 4: Side Reaction Management

Diketopiperazine (DKP) Formation

When the Fmoc group is removed from the residue attached to MeSer (e.g., H-Xaa-MeSer-Resin), the free amine of Xaa can attack the C-terminal carbonyl of MeSer, cleaving the dipeptide from the resin as a cyclic DKP.

  • Risk Factor: High for Pro, Gly, or N-Me amino acids in the 2nd position.

  • Solution: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl handle suppresses the cyclization attack. Alternatively, perform the Fmoc deprotection of Xaa very quickly and proceed immediately to the next coupling.

-Elimination

The hydroxyl group of Serine is a good leaving group, especially when adjacent to an electron-withdrawing amide. Strong bases (like Piperidine used in deprotection) can trigger elimination, converting MeSer into a dehydroalanine species.

  • Solution: Limit exposure to Piperidine. Use Piperazine or DBU (with caution) for deprotection, or ensure efficient washing to remove base quickly.

Part 5: Step-by-Step Protocol (Optimized for MeSer)

Objective: Coupling Fmoc-Val-OH to H-MeSer-Peptide-Resin.

Materials:

  • Coupling Reagent: HATU or PyAOP (0.5 M in DMF).

  • Base: HOAt (0.5 M) and TMP (2,4,6-Collidine).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Swell: Swell resin in DMF for 20 mins.

  • Deprotection: Remove Fmoc from MeSer using 20% Piperidine/DMF (2 x 5 min). Note: Keep this short to minimize

    
    -elimination.
    
  • Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed.

  • Pre-Activation (In a separate vial):

    • Dissolve Fmoc-Val-OH (5 eq) and HATU (4.9 eq) in minimal DMF.

    • Add Collidine (10 eq).

    • Wait exactly 30 seconds. (Do not wait longer; activated esters can racemize).

  • Coupling: Add pre-activated solution to resin.[1][6][7][8]

    • Agitate for 2 hours at Room Temp (or 1 hour at 50°C if microwave available).

  • Drain & Wash: DMF (3 x 1 min).

  • Re-Couple (Mandatory): Repeat steps 4-5 with fresh reagents.

  • Monitoring: Perform Chloranil Test .

    • Colorless/Yellow: Complete.

    • Blue/Green:[1][6][9] Incomplete -> Proceed to 3rd coupling with BTC or cap with Acetic Anhydride.

FAQ: Rapid Troubleshooting

Q: I see a mass of [M-18] in my LCMS. What happened? A: This is likely


-elimination  (loss of H2O). Your deprotection times were likely too long, or the base concentration was too high, converting MeSer to dehydroalanine. Reduce piperidine exposure or switch to pseudoprolines.

Q: I see a mass of [M+17] or [M+99] (depending on reagent). A: This is Guanidinylation . You likely used HATU/HBTU and left the reaction too long or used a large excess of reagent relative to the acid. Switch to PyAOP (phosphonium salt), which cannot form guanidines.

Q: The Kaiser test is negative, but the yield is low. A: False Negative. The Kaiser test relies on a primary amine. MeSer has a secondary amine. You must use the Chloranil or Bromophenol Blue test to visualize the free secondary amine.

References

  • Albericio, F., & Böllmark, M. (2018). HCTU and HATU: High-efficiency coupling reagents for solid-phase peptide synthesis. Tetrahedron Letters. Link

  • Mutter, M., et al. (1995). Pseudoprolines: peptide bond formation with conformational constraints. Journal of the American Chemical Society. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem Support. (2025).[10] Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. Link

Sources

Technical Support Center: Preventing Racemization of N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methyl amino acids into their peptide sequences. The unique properties of N-methylated residues, which can enhance proteolytic stability and cell permeability, also present a significant challenge: an increased propensity for racemization during activation and coupling.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems you may encounter and provides actionable solutions grounded in mechanistic understanding.

Problem 1: Significant Diastereomeric Impurity Detected by HPLC After Coupling an N-Methyl Amino Acid.

You've just coupled an Fmoc-N-methyl amino acid, and upon analysis of the crude product, you observe a significant peak corresponding to the D-isomer.

Root Cause Analysis:

N-methyl amino acids are particularly susceptible to racemization because the absence of a proton on the nitrogen atom makes the α-proton more acidic and thus easier for a base to abstract.[3] While they do not form the classic oxazolone intermediates seen with non-methylated amino acids, they can racemize via an oxazolium-5-oxide intermediate.[3][4] Several factors in your coupling protocol could be promoting this pathway.

Solutions:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC and DIC, when used alone, can lead to substantial racemization.[3]

    • Recommended Action: Switch to a uronium/aminium-based reagent such as HATU, HBTU, or a phosphonium-based reagent like PyAOP or PyBOP.[3][5] These reagents generally promote faster coupling, which can outcompete the rate of racemization.[6] PyAOP has been noted as particularly effective for coupling N-protected N-methyl amino acids.[3]

  • The Critical Role of Additives: If you are using a carbodiimide-based approach, the absence of an additive is a likely cause of racemization.

    • Recommended Action: Always include an additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester that is less prone to racemization.[3][7] OxymaPure is often superior to HOBt in suppressing epimerization and is a safer alternative.[8][9] For challenging couplings, the combination of a carbodiimide with CuCl₂ and an additive like HOSu has been shown to be effective.[10]

  • Base Selection and Concentration: The choice and amount of base can significantly influence the rate of racemization. Strong, non-sterically hindered bases can accelerate α-proton abstraction.[11][12]

    • Recommended Action: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3][11] Crucially, use the minimum amount of base necessary to facilitate the reaction.[12]

  • Temperature Control: Higher reaction temperatures increase the rate of most chemical reactions, including racemization.[12][13]

    • Recommended Action: Perform the coupling reaction at a lower temperature. Starting at 0°C is a common strategy to minimize epimerization.[3][12]

  • Solvent Polarity: Polar solvents can promote the formation of the charged intermediates involved in racemization.[4]

    • Recommended Action: If substrate solubility permits, consider using a less polar solvent to decrease the rate of racemization.[3]

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl amino acids more prone to racemization than their non-methylated counterparts?

A1: The primary reason lies in the electronic effect of the N-methyl group. In a standard N-protected amino acid, the amide proton can be removed by a base. In N-methyl amino acids, this proton is absent. This leads to an increase in the acidity of the α-proton, making it more susceptible to abstraction by a base during the activation step.[3][14] This facilitates the formation of a planar enolate or a related oxazolium-5-oxide intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[3][4]

Q2: I can't use the standard ninhydrin (Kaiser) test to monitor the coupling of an N-methyl amino acid. What are the alternatives?

A2: The ninhydrin test relies on the presence of a primary amine to produce the characteristic blue/purple color. Since N-methyl amino acids are secondary amines, this test will be negative even if the coupling is incomplete. Alternative tests include:

  • Bromophenol Blue Test: This test monitors the presence of free primary or secondary amines. Blue beads indicate an incomplete reaction.[3]

  • Isatin Test: This test can be used to detect secondary amines, although it is less common.

  • Cleavage and Mass Spectrometry: A small sample of the resin can be cleaved and the product analyzed by mass spectrometry to confirm the addition of the N-methyl amino acid.

Q3: What is the best general-purpose coupling cocktail for minimizing racemization of N-methyl amino acids in solid-phase peptide synthesis (SPPS)?

A3: While the optimal conditions can be sequence-dependent, a highly effective and widely recommended starting point is the use of a uronium/aminium reagent in the presence of an additive. A combination of HATU with DIEA or NMM as the base in DMF is a robust choice.[3][5] Alternatively, a carbodiimide-based approach using DIC with OxymaPure is also an excellent option that is both effective and safer than HOBt-based methods.[9][15]

Q4: Does the position of the N-methyl amino acid in the peptide sequence affect the risk of racemization?

A4: Yes. An N-methyl amino acid at the C-terminus of a peptide fragment is particularly susceptible to racemization during segment coupling.[10] This is because the activated carboxyl group is directly attached to the chiral center of the N-methylated residue. The use of coupling conditions specifically designed to minimize racemization, such as the addition of CuCl₂, is highly recommended in these cases.[10][16]

Q5: Are there any specific N-methyl amino acids that are more problematic than others?

A5: Sterically hindered N-methyl amino acids, such as N-methyl-valine or N-methyl-isoleucine, can present greater challenges. The steric bulk can slow down the rate of the desired coupling reaction, providing a larger window of opportunity for racemization to occur.[6][17] For these residues, it is often necessary to use longer coupling times, higher reagent excesses, or even double coupling to ensure the reaction goes to completion while carefully controlling other factors (temperature, base) to suppress epimerization.[3][18]

Data & Protocols

Table 1: Impact of Coupling Reagent and Additive on Racemization

This table summarizes the percentage of D-isomer formation observed under various coupling conditions for a model N-methylated dipeptide.

Coupling ReagentAdditiveBase% D-IsomerReference
DICNoneDIEAHigh[3]
DICHOBtDIEAModerate[10]
DICHOAtDIEALow[10]
DICOxymaPureDIEAVery Low[8][9]
HATUNoneDIEALow[5][16]
WSCIHOSu + CuCl₂NoneNot Detected[10]

Note: The exact percentage of racemization can vary depending on the specific amino acid, protecting groups, and reaction conditions.

Protocol 1: General Low-Racemization Coupling of an Fmoc-N-Methyl Amino Acid in SPPS

This protocol provides a robust starting point for minimizing racemization during a standard SPPS coupling cycle.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times).

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-N-methyl amino acid in DMF. Add 3-5 equivalents of HATU and 6-10 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-4 hours at room temperature. For sterically hindered residues, a longer coupling time or a double coupling may be necessary.[3][18]

  • Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test.[3]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizing the Problem: Racemization Pathways

The following diagrams illustrate the key mechanistic pathways involved in the racemization of amino acids during peptide coupling.

Racemization_Mechanism A Activated N-Protected AA B Oxazolone Intermediate (Planar, Achiral) A->B Intramolecular Cyclization C Racemized Peptide B->C Amine Attack D Activated N-Methyl AA E Oxazolium-5-Oxide Intermediate (Planar, Achiral) D->E Base-catalyzed α-proton abstraction F Racemized Peptide E->F Amine Attack

Figure 1. Comparison of racemization mechanisms.

Prevention_Workflow start Racemization Detected? reagent Change Coupling Reagent (e.g., HATU, PyAOP) start->reagent Yes end Re-analyze Purity start->end No additive Add/Change Additive (e.g., OxymaPure, HOAt) reagent->additive temp Lower Temperature (e.g., to 0°C) additive->temp base Optimize Base (Hindered, Lower Conc.) temp->base solvent Change Solvent (Less Polar) base->solvent solvent->end

Figure 2. Troubleshooting workflow for racemization.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570. [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • SYNFORM. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Thieme. [Link]

  • Nishiyama, Y., Tanaka, M., Saito, S., Ishizuka, S., Mori, T., & Kurita, K. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 47(4), 576–578. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4754–4767. [Link]

  • Li, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • ResearchGate. (n.d.). N‐Methylated Peptide Synthesis via in situ Generation of an Acyl N‐Methylimidazolium Cation Accelerated by a Brønsted Acid. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis and Biological Activity. Ingenta Connect. [Link]

  • Nishiyama, Y., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin. [Link]

  • Taha, M. I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • ResearchGate. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. [Link]

  • Taha, M. I., et al. (2023). Epimerisation in Peptide Synthesis. PMC. [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Google Patents. (n.d.). WO2002094822A1 - Uronium and immonium salts for peptide coupling.
  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]

  • Creation.com. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation.com. [Link]

Sources

Alternative coupling reagents to HBTU for N-methyl peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alternative Coupling Reagents and Troubleshooting

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-methyl peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with incorporating N-methylated amino acids. The presence of a methyl group on the amide nitrogen enhances pharmacological properties like metabolic stability and cell permeability but introduces significant steric hindrance, often rendering standard coupling protocols with reagents like HBTU inefficient.[1][2][3][4][5]

This resource provides in-depth, field-proven insights into alternative coupling reagents, troubleshooting common issues, and detailed experimental protocols to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated peptides so difficult to synthesize?

The primary challenge stems from the steric hindrance imposed by the N-methyl group.[2][6] This methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid. Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine. This combination of steric bulk and reduced reactivity significantly slows down the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[3][6]

Q2: My lab uses HBTU for most syntheses. Why does it often fail for N-methyl amino acids?

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates carboxylic acids by forming an HOBt-based active ester.[7] While effective for standard couplings, this active ester is often not reactive enough to overcome the significant steric barrier presented by N-methylated residues, especially in sterically demanding couplings (e.g., coupling an N-methyl amino acid onto another N-methyl amino acid).[1][8] This results in sluggish and incomplete reactions. More potent reagents that form more reactive active esters are required for high-efficiency couplings in this context.[8][9]

Q3: What are the most effective alternative coupling reagents to HBTU for these syntheses?

Several highly efficient reagents have proven superior to HBTU for N-methyl peptide synthesis. The most prominent alternatives are:

  • HATU: This reagent is based on the additive HOAt (7-aza-1-hydroxybenzotriazole). The HOAt-based active ester it forms is significantly more reactive than the HOBt ester from HBTU, making it a go-to reagent for difficult couplings.[7][8][9]

  • COMU: A third-generation uronium reagent based on OxymaPure. It boasts reactivity comparable or even superior to HATU and is considered a safer alternative as its byproducts are not explosive, unlike benzotriazole-based reagents.[8][10][11][12]

  • PyAOP: A phosphonium salt reagent, also based on HOAt. It is exceptionally effective for the most challenging couplings, such as those involving N-protected N-methyl amino acids, and does not carry the risk of N-terminal guanidinylation that uronium salts do.[6][13][14][15]

  • PyBrOP: A highly reactive phosphonium salt reagent particularly useful for coupling N-methyl amino acids, though it should be used with caution as its high reactivity can sometimes increase the risk of racemization with sensitive residues.[8][16][17]

Q4: What is the fundamental difference between uronium/aminium (HATU, COMU) and phosphonium (PyAOP) reagents?

The key difference lies in the atom at the center of the reactive species (carbon for uronium/aminium, phosphorus for phosphonium) and the byproducts formed.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents activate the carboxylic acid to form a reactive ester. A potential side reaction is N-terminal guanidinylation, where an excess of the coupling reagent can react with the free N-terminal amine of the peptide, capping it and preventing further elongation.[8][18]

  • Phosphonium Salts (e.g., PyAOP, PyBOP): These reagents also form a highly reactive ester. The key advantage is that they cannot cause guanidinylation.[8][14] Their byproduct, a phosphine oxide derivative (e.g., tripyrrolidinophosphine oxide from PyAOP), is typically water-soluble and easily removed during washing steps.

Q5: How do I monitor the completion of a coupling reaction with an N-methyl amine?

The standard Kaiser test, which relies on the reaction of ninhydrin with primary amines, will not work as it gives a false negative (yellow/colorless) with the secondary amine of an N-methyl residue. The Bromophenol Blue Test is a reliable alternative.[6][19] This test is based on an acid-base color change; the unreacted basic secondary amine will deprotonate the indicator, resulting in a blue color. A complete coupling, where no free amine remains, will result in yellow or green-yellow beads.[6][19]

Comparative Guide to Key Alternative Reagents

The choice of coupling reagent is critical and depends on the specific sequence, steric hindrance, and budget. The following table provides a comparative overview of the leading alternatives to HBTU.

FeatureHATUCOMUPyAOP
Reagent Type Aminium SaltUronium SaltPhosphonium Salt
Activating Additive HOAtOxymaPureHOAt
Relative Reactivity Very HighVery High / ExcellentExcellent
Racemization Risk Very Low[7]Very Low[12]Very Low[13]
Guanidinylation Risk Possible with excess reagent[10][18]NoNo[8][14]
Ideal Use Case General-purpose for difficult couplings, including N-methylated residues.[1][9]High-efficiency couplings; safer alternative to benzotriazole reagents.[10][11][12]Extremely hindered couplings (e.g., N-Me to N-Me); when guanidinylation is a concern.[6][13][15]
Byproducts Tetramethylurea, HOAtMorpholine-based urea, OxymaPureTripyrrolidinophosphine oxide
Safety Note HOAt-based, potentially explosive.[8]Non-explosive byproducts, considered safer.[10][20]HOAt-based, potentially explosive.[8]

Troubleshooting Guide

Issue 1: Incomplete Coupling
  • Symptoms:

    • A positive (blue) Bromophenol Blue test after the coupling step.[6]

    • Mass spectrometry (MS) analysis of the crude product reveals significant peaks corresponding to deletion sequences (desired mass minus the mass of the uncoupled amino acid).[6]

    • Low final yield of the purified peptide.[6]

  • Causality: The reaction has not proceeded to completion due to the steric hindrance of the N-methyl group, insufficient activation energy, or peptide aggregation on the solid support.

  • Solutions:

    • Double Couple: This is the most common first step. After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[6][21]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the slow reaction to reach completion.[6][22]

    • Switch to a More Potent Reagent: If you are using a less effective reagent and still see incomplete coupling after a double couple, switch to a more powerful option like HATU, COMU, or PyAOP for subsequent syntheses.[6][23]

    • Utilize Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) can provide the energy needed to drive difficult couplings to completion in a much shorter time frame.[6][23][24]

Issue 2: Epimerization at the Activated Residue
  • Symptoms:

    • HPLC analysis of the crude peptide shows a doublet or shoulder peak with the same mass as the desired product.

    • Chiral chromatography confirms the presence of a diastereomer.

  • Causality: Epimerization (loss of stereochemical integrity) can occur via the formation of an oxazolone intermediate or through direct proton abstraction at the alpha-carbon.[25][26] This is exacerbated by strong bases and prolonged activation times.

  • Solutions:

    • Optimize the Base: The base used during coupling plays a crucial role. While DIPEA is common, a weaker, more sterically hindered base like 2,4,6-collidine is often recommended to minimize epimerization.[8]

    • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 2-5 minutes is generally sufficient.[1]

    • Select the Right Reagent: Reagents based on HOAt (HATU, PyAOP) and OxymaPure (COMU) are known to be highly efficient while suppressing racemization better than older HOBt-based systems.[7][11][27]

Issue 3: N-Terminal Guanidinylation Side Product
  • Symptoms:

    • MS analysis shows a persistent side product with a mass addition of +96 Da (for HATU) or a similar mass corresponding to the reactive part of the uronium salt.

  • Causality: This occurs when an excess of a uronium/aminium coupling reagent (like HATU or HBTU) is used. The reagent can react directly with the free N-terminal amine of the peptide chain, irreversibly capping it.[8][10][18]

  • Solutions:

    • Adjust Stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent (e.g., 4 eq. amino acid, 3.9 eq. HATU). This ensures the reagent is consumed by the intended carboxylic acid before it can react with the N-terminus.[1][22]

    • Switch to a Phosphonium Reagent: Use PyAOP or PyBOP. These reagents are mechanistically incapable of causing guanidinylation and are an excellent choice when this side reaction is a persistent issue.[8][14]

Issue 4: On-Resin Aggregation
  • Symptoms:

    • The resin beads do not swell properly in the synthesis solvent.

    • Both Fmoc-deprotection and coupling reactions are sluggish or incomplete for multiple consecutive cycles.

    • The resin may clump together.

  • Causality: As the peptide chain grows, it can fold into secondary structures (like beta-sheets) that are stabilized by intermolecular hydrogen bonds. This causes the peptide-resin complex to collapse, preventing reagents from accessing the reactive sites.[28]

  • Solutions:

    • Change the Solvent: Switch from DMF to a solvent with superior solvating properties like N-Methylpyrrolidone (NMP).[23][28] In some cases, adding a small amount of DMSO can also help disrupt aggregation.[28]

    • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (at ~0.5 M) to the coupling mixture can disrupt the hydrogen bonding network that causes aggregation.[21]

    • Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can often disrupt secondary structures and improve reaction efficiency. This is a key advantage of microwave synthesizers.[23][28]

Visual Workflow: Selecting a Coupling Reagent for N-Methyl Peptides

This decision tree provides a logical workflow for selecting the appropriate coupling strategy based on the specific synthetic challenge.

ReagentSelection Start Start: Coupling to N-Methyl Residue Is_HBTU_Failing Is your standard HBTU protocol failing? Start->Is_HBTU_Failing Use_HATU Use HATU (High efficiency, general purpose) Is_HBTU_Failing->Use_HATU Yes End Proceed with Synthesis Is_HBTU_Failing->End No, success Is_Highly_Hindered Is the coupling highly hindered? (e.g., N-Me onto N-Me) Guanidinylation_Issue Are you observing guanidinylation (+96 Da)? Is_Highly_Hindered->Guanidinylation_Issue No Use_PyAOP Use PyAOP (Excellent for hindered cases, no guanidinylation) Is_Highly_Hindered->Use_PyAOP Yes Check_Stoichiometry 1. Adjust Stoichiometry (AA > Reagent) 2. If persists, use PyAOP Guanidinylation_Issue->Check_Stoichiometry Yes Guanidinylation_Issue->End No Use_HATU->Is_Highly_Hindered Still issues? Use_COMU Consider COMU (Safer, high efficiency) Use_HATU->Use_COMU Safer Alternative Use_COMU->Is_Highly_Hindered Use_PyAOP->End Check_Stoichiometry->End

Caption: Decision tree for coupling reagent selection in N-methyl peptide synthesis.

Detailed Experimental Protocols

These protocols are generalized for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjust volumes and equivalents as needed based on your resin loading and scale.

Protocol 1: General Coupling of an N-Methylated Amino Acid using HATU

This protocol is a robust starting point for most N-methyl couplings.[1][4][22]

  • Resin Preparation: Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in ~2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[1]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is often necessary.[1]

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Bromophenol Blue test.

    • If the test is negative (yellow/green-yellow), the coupling is complete. Drain the reaction vessel.

    • If the test is positive (blue), drain the vessel and perform a second coupling (double couple) by repeating steps 2 and 3.

    • Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all soluble reagents and byproducts.[1]

Protocol 2: High-Efficiency Coupling using COMU

This protocol leverages the high reactivity and improved safety profile of COMU.[12]

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-N-methyl-amino acid (0.3 mmol, 3 equivalents) in ~2 mL of DMF.

    • Add COMU (0.3 mmol, 3 equivalents) and DIPEA (0.6 mmol, 6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate for 30-90 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction using the Bromophenol Blue test.

    • If incomplete, a double coupling is recommended.

    • When complete, drain and wash the resin thoroughly as described in Protocol 1.

Protocol 3: Coupling Highly Hindered Residues using PyAOP

This protocol is recommended for the most challenging couplings, such as attaching an amino acid to an N-terminal N-methyl residue, particularly another N-methyl residue.[6][13][15]

  • Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 equivalents) and PyAOP (0.39 mmol, 3.9 equivalents) in ~2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) or, to minimize racemization, 2,4,6-collidine (0.8 mmol, 8 equivalents).

    • Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate for 2-6 hours, or overnight if necessary, for these particularly difficult couplings.

  • Monitoring and Washing:

    • Monitor the reaction using the Bromophenol Blue test. A double couple is frequently required for N-Me to N-Me linkages.

    • When complete, drain and wash the resin thoroughly as described in Protocol 1.

References

  • The Role of PyAOP in Synthesizing Difficult Peptides. (2026, February 14). BenchChem.
  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. BenchChem.
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis. BenchChem.
  • N-methylated amino acids in peptide chemistry. P3 BioSystems.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. BenchChem.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024, November 25).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • The Advent of COMU: A Paradigm Shift in Peptide Synthesis. BenchChem.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
  • Kent, S. B. H. (2009). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 106(45), 18949-18954*. [Link]

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Komiya, S., Matsumoto, T., Fujii, K., et al. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

  • Tzani, A., Mourtzis, N., & Paraskevopoulos, G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45719-45724*. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • Standard Coupling Procedures. Aapptec Peptides.
  • Yde, M., & Jensen, K. J. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(11), 2548. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Monitoring of Peptide Coupling and Capping. AAPPTec.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. [Link]

  • Should My Peptide Be Methyl
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Sagher, B., et al. (2000). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 55(2), 102-112. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023, June 20). ACS Omega. [Link]

  • Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH. BenchChem.
  • Application Notes and Protocols for the Incorporation of N-Methyl
  • Troubleshooting low yield in N3-peptide synthesis. BenchChem.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Synthesis of N-methylated cyclic peptides. (2021, February 2). ResearchGate. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Should My Peptide Be Methyl

Sources

Minimizing diketopiperazine formation with N-methyl amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in peptide synthesis: the spontaneous formation of diketopiperazines (DKPs) when working with N-methyl amino acid esters.

This guide synthesizes thermodynamic principles, sequence-dependent vulnerabilities, and field-validated protocols to help you engineer a self-validating, DKP-resistant synthesis workflow.

Part 1: The Mechanistic Causality of DKP Formation

To troubleshoot DKP formation, we must first understand the physical chemistry driving it. Diketopiperazine formation is an intramolecular aminolysis reaction. When the protecting group of the second amino acid (Aa2) is removed, the liberated N-terminal amine acts as a nucleophile, attacking the C-terminal ester carbonyl of the first amino acid (Aa1)[1].

Why are N-methyl amino acids particularly vulnerable? Standard secondary amides heavily favor the trans-peptide bond configuration. However, N-methylation significantly lowers the energy barrier for cis-trans isomerization. The cis-conformation brings the nucleophilic N-terminal amine into perfect spatial proximity with the C-terminal ester, creating an entropy-favored environment that rapidly snaps into a highly stable, low-strain six-membered DKP ring[1][2].

Mechanism A Linear Dipeptide Ester (Trans/Cis Equilibrium) B Cis-Peptide Conformation (Favored by N-Methylation) A->B Base Exposure C Intramolecular Aminolysis (Nucleophilic Attack) B->C Proximity Effect D Diketopiperazine (DKP) + Cleaved Ester/Resin C->D Irreversible Cyclization

Fig 1. Mechanism of diketopiperazine (DKP) formation via intramolecular aminolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: I am synthesizing a peptide with an N-methylated dipeptide at the C-terminus. Why am I losing my entire peptide chain during Fmoc deprotection? A1: You are experiencing classic DKP-induced chain truncation. When you use 20% piperidine to remove the Fmoc group from the second amino acid, the basic conditions not only liberate the amine but also catalyze its attack on the resin linkage. Because DKP formation is irreversible, the cyclic byproduct washes away, leaving a truncated, dead-end resin[1][3].

Q2: How does the choice of C-terminal ester or resin influence this side reaction? A2: Steric hindrance is your primary defense. Small, unhindered esters (like methyl or benzyl esters) leave the carbonyl carbon highly accessible to nucleophilic attack. Switching to bulky esters (like tert-butyl) or utilizing sterically hindered resins (like 2-chlorotrityl chloride, 2-CTC) physically blocks the transition state of the cyclization[2][4].

Q3: Can I alter my deprotection strategy to prevent this? A3: Yes. The standard 20% piperidine/DMF cocktail is too aggressive for high-risk sequences. You have two superior alternatives:

  • Optimized Basic Deprotection: Use a milder cocktail of 2% DBU and 5% piperazine in NMP. This reduces the base strength and utilizes a solvent environment that minimizes DKP formation[5].

  • Trt-Protection Strategy: Substitute the Fmoc group on the second amino acid with a Trityl (Trt) group. Trt is removed via mild acid (1% TFA), completely bypassing the basic conditions that trigger aminolysis[5][6].

Q4: How should I handle the coupling of the third amino acid? A4: Speed is critical. DKP formation competes directly with the coupling of the third amino acid. You must outcompete the intramolecular cyclization by using highly reactive coupling reagents (e.g., HATU/HOAt or PyAOP) and avoiding any pre-activation steps that delay the introduction of the activated amino acid to the free amine[6][7].

Part 3: Quantitative Data & Strategy Comparison

The table below synthesizes empirical data demonstrating how specific chemical environments and protecting groups impact the rate of DKP formation.

Strategy / ConditionSequence ContextDKP Formation RateMechanistic Causality
20% Piperidine / DMF Fmoc-Cys-Pro-Resin13.8% Standard strong base rapidly catalyzes intramolecular aminolysis[5].
2% DBU + 5% Piperazine / NMP Fmoc-Cys-Pro-Resin3.6% Reduced base strength and optimized solvent lower the transition state energy[5].
Benzyl Ester (OBn) Ala-MeLeu-OBnSpontaneous / High Unhindered carbonyl carbon is highly susceptible to nucleophilic attack[2].
tert-Butyl Ester (OtBu) Ala-MeLeu-OtBuSuppressed / Low Bulky leaving group sterically blocks the 6-membered ring closure[2].
Unsubstituted Tmse Ester Z-Asp-Trp-Pro-OTmseHigh Lack of alpha-substituents provides minimal steric shielding[8].
Methyl-substituted Tmsi Ester Z-Asp-Trp-Pro-OTmsiSignificantly Reduced Secondary/tertiary silyl esters provide critical steric bulk at the C-terminus[8].

Part 4: Validated Experimental Protocols

To ensure a self-validating system, implement one of the following two protocols based on your available reagents.

Workflow Start Start Peptide Synthesis Resin Select Sterically Hindered Resin (e.g., 2-CTC) or Bulky Ester Start->Resin Protect Use Trt-Protection for 2nd AA (Avoids Basic Deprotection) Resin->Protect Protocol A (Trt) BaseDeprotect Optimized Basic Deprotection (2% DBU / 5% Piperazine) Resin->BaseDeprotect Protocol B (Fmoc) Deprotect Mild Acidic Deprotection (1% TFA in DCM) Protect->Deprotect Couple Rapid Acylation of 3rd AA (HATU/HOAt or PyAOP) Deprotect->Couple In situ neutralization BaseDeprotect->Couple Success Elongated Peptide (DKP Suppressed) Couple->Success

Fig 2. Decision tree and workflow for suppressing DKP formation during peptide elongation.
Protocol A: The Trityl (Trt) Protection Strategy (Highest Success Rate)

This protocol completely avoids the basic conditions that trigger DKP formation.

  • Resin Loading: Load the first amino acid onto a sterically hindered 2-Chlorotrityl chloride (2-CTC) resin.

  • Coupling Aa2: Couple the second amino acid using an

    
    -Trityl protected derivative (e.g., Trt-N-Me-AA-OH) instead of an Fmoc derivative.
    
  • Mild Acidic Deprotection: Treat the dipeptide-resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 5–10 minutes. Note: The 2-CTC ester linkage is stable to this extremely mild acid treatment.

  • In Situ Neutralization & Rapid Coupling: Do not perform a separate neutralization step, as the free amine will immediately cyclize. Instead, add the third amino acid (5 equiv) pre-mixed with PyAOP (5 equiv) or HATU/HOAt (5 equiv), followed immediately by N,N-Diisopropylethylamine (DIEA) (10 equiv) to neutralize the TFA salt and initiate coupling simultaneously[6][7].

  • Validation: Perform a chloranil test (specific for secondary amines) to confirm complete acylation.

Protocol B: Optimized Fmoc-Removal Strategy

Use this if Trt-protected amino acids are unavailable.

  • Resin Loading: Synthesize the Fmoc-protected dipeptide on 2-CTC resin.

  • Optimized Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for exactly 5 minutes at 25°C. Do not exceed this time limit[5].

  • Rapid Washing: Wash the resin rapidly with NMP (3 × 1 min) and DCM (3 × 1 min) to remove all traces of base.

  • Immediate Acylation: Immediately add the third amino acid (5 equiv) activated with HATU (4.9 equiv) and HOAt (5 equiv) in DMF with DIEA (10 equiv). The high reactivity of the 7-azabenzotriazole active ester outcompetes the intramolecular DKP cyclization[7].

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides ACS Publications URL
  • Diketopiperazine Formation (DKP)
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega URL
  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt ResearchGate URL
  • Peptide.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity PMC / NIH URL
  • Application of substituted 2-(trimethylsilyl)
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega URL

Sources

Validation & Comparative

Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Separation of N-methyl-L-serine Peptide Diastereomers

In the landscape of modern drug development, N-methylation of peptides is a cornerstone strategy for enhancing therapeutic potential. This modification, the substitution of an amide proton with a methyl group, can dramatically improve a peptide's pharmacokinetic profile by increasing its metabolic stability against proteolytic degradation and enhancing membrane permeability.[1][2][3] However, this powerful tool introduces significant analytical hurdles. The synthesis of N-methylated amino acids or the conditions during peptide synthesis can lead to epimerization, creating diastereomeric impurities that are often structurally similar but can have vastly different biological activities and toxicological profiles.[1][4]

The separation and quantification of these diastereomers, particularly those involving N-methyl-L-serine, are critical for ensuring the safety, efficacy, and quality of peptide-based active pharmaceutical ingredients (APIs). These separations are notoriously challenging due to the subtle differences in the physicochemical properties of the isomers. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies, grounded in experimental principles, to effectively resolve diastereomers of N-methyl-L-serine peptides.

The Chromatographic Challenge: Unraveling the Complexity of N-Methylated Peptides

The introduction of an N-methyl group fundamentally alters a peptide's structure and behavior in a chromatographic system. Understanding these changes is paramount to developing a successful separation method.

  • Altered Conformation and Hydrophobicity : N-methylation removes the amide proton, a crucial hydrogen bond donor, which restricts the conformational flexibility of the peptide backbone.[1][2] This often leads to a more extended or stabilized beta-turn structure.[5] Concurrently, the addition of a methyl group increases the peptide's overall lipophilicity, which generally results in longer retention times in Reversed-Phase HPLC (RP-HPLC).[1]

  • Cis/Trans Isomerism : A significant complication is that the N-methylated amide bond can exist as two distinct and stable rotational isomers (conformers): cis and trans. The energy barrier for their interconversion can be high enough that both isomers are observed as separate, often broadened, peaks on the HPLC timescale, even for a single, pure compound.[5][6] It is crucial to distinguish these conformers from true diastereomeric impurities.

G Figure 1: Cis/Trans Isomerism of the N-Methylated Amide Bond cluster_trans Trans Isomer (More Stable) cluster_cis Cis Isomer (Less Stable) trans_img trans_img cis_img cis_img trans_img->cis_img Slow Interconversion (HPLC Timescale) G Figure 2: Comparison of Separation Mechanisms cluster_rp Achiral RP-HPLC cluster_csp Chiral Stationary Phase (CSP) HPLC rp_mechanism Diastereomer Mixture C18 Stationary Phase Differential Hydrophobic Interaction Separation rp_mechanism:f0->rp_mechanism:f1 Interaction rp_mechanism:f2->rp_mechanism:f3 Elution csp_mechanism Diastereomer Mixture Chiral Selector on Phase Transient Diastereomeric Complex Formation (Different ΔG) Separation csp_mechanism:f0->csp_mechanism:f1 Interaction csp_mechanism:f2->csp_mechanism:f3 Elution G Figure 3: Overall Experimental Workflow A 1. Sample Preparation (1 mg/mL in 0.1% TFA) B 2. HPLC Separation (Optimized Gradient & Temp.) A->B C 3. UV Detection (214 nm) B->C D 4. Data Analysis (Calculate Rs and α) C->D E 5. Peak Confirmation (LC-MS) (Differentiate Isomers) D->E If needed

Sources

Chiral HPLC methods for determining enantiomeric purity of MeSer derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Methods for Determining Enantiomeric Purity of


-Methylserine (MeSer) Derivatives
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals


-Methylserine (MeSer) is a non-proteinogenic amino acid increasingly critical in peptide therapeutics for inducing helical stability and resisting enzymatic degradation. However, its structural rigidity—caused by the quaternary 

-carbon—presents a unique analytical challenge. Unlike standard serine, the steric bulk of the methyl group combined with the polarity of the hydroxyl side chain makes enantiomeric separation difficult.

This guide objectively compares the three most effective methodologies for determining the enantiomeric purity of MeSer derivatives (Fmoc, Boc, and free acid): Immobilized Polysaccharide CSPs , Coated Polysaccharide CSPs , and Indirect Derivatization (Marfey’s Method) .

Section 1: The Analytical Landscape (Decision Matrix)

Before selecting a protocol, use this decision matrix to match your sample state to the optimal method.

DecisionMatrix Start START: Sample State Protected Protected (Fmoc/Boc-MeSer-OH) Start->Protected Free Free Amino Acid (H-MeSer-OH) Start->Free Solubility Solubility in Hexane/Alcohol? Protected->Solubility MethodC METHOD C: Marfey's Analysis (Indirect Derivatization) Free->MethodC High Sensitivity Req. MethodD METHOD D: Ligand Exchange (Crownpak CR) Free->MethodD QC/Routine MethodA METHOD A: Immobilized CSP (Chiralpak IA/IC) Solubility->MethodA Low (Needs DCM/THF) MethodB METHOD B: Coated CSP (Chiralpak AD/OD) Solubility->MethodB High (Soluble)

Figure 1: Method Selection Decision Tree. Select Method A for robust separation of protected derivatives with solubility issues.

Section 2: Method A – Immobilized Polysaccharide CSPs (The Modern Standard)

Target: Fmoc-MeSer-OH, Boc-MeSer-OH (Low Solubility Samples) Primary Columns: Chiralpak IA, Chiralpak IC (Daicel) or equivalent (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

Technical Insight: The "immobilized" class of columns bonds the chiral selector to the silica support. Unlike coated columns (Method B), these withstand "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

  • Why this matters for MeSer: Fmoc-MeSer-OH often precipitates in standard Hexane/IPA mobile phases. Immobilized columns allow the addition of 10-20% DCM to the mobile phase, ensuring the sample remains in solution without stripping the stationary phase.

Performance Data:

Parameter Chiralpak IA (Immobilized) Chiralpak AD-H (Coated)

| Resolution (


)  | > 2.5 (Excellent) | > 2.0 (Good) |
| Solvent Tolerance  | High (DCM, THF, MtBE) | Low (Hexane/Alcohol only) |
| Sample Capacity  | High (Preparative potential) | Medium |
| Column Life  | Extended (Robust) | Sensitive to shock |
Section 3: Method B – Coated Polysaccharide CSPs (The Legacy Standard)

Target: Fmoc-MeSer-OH (High Solubility Samples) Primary Columns: Chiralpak AD-H, Chiralcel OD-H.[1][2][3]

Technical Insight: These columns rely on the physical coating of amylose or cellulose derivatives onto silica. They are the historical industry standard.

  • Mechanism: The separation relies on the formation of hydrogen bonds between the amide/carbamate groups of the MeSer derivative and the carbamate groups of the stationary phase.

  • Limitation: The mobile phase is strictly limited to Alkanes (Hexane/Heptane) and Alcohols (IPA/Ethanol). Warning: Any trace of acetone, DCM, or DMF will destroy these columns immediately.

Section 4: Method C – Indirect Derivatization (Marfey’s Method)

Target: Free MeSer, Complex Mixtures, Absolute Configuration Assignment Reagent: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or L-FDLA.[4]

Technical Insight: When direct chiral HPLC fails or is cost-prohibitive, Marfey’s reagent converts enantiomers into diastereomers, which can be separated on a standard, inexpensive C18 column.

  • The MeSer Nuance: The steric hindrance of the

    
    -methyl group significantly slows the nucleophilic substitution reaction compared to standard serine. The protocol below is modified with extended heating times to ensure quantitative derivatization.
    
Section 5: Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Immobilized CSP)

Best for Fmoc-MeSer-OH purity assessment.

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / DCM / Ethanol / TFA (60 : 20 : 20 : 0.1 v/v/v/v).

    • Note: TFA (Trifluoroacetic acid) is mandatory to suppress the ionization of the free carboxylic acid. Without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (Fmoc absorption) or 210 nm (Boc).

  • Sample Prep: Dissolve 1 mg of Fmoc-MeSer-OH in 1 mL of Mobile Phase (or pure DCM if solubility is poor, then dilute).

Protocol B: Modified Marfey’s Method

Best for Free MeSer or determining Absolute Configuration.

MarfeysWorkflow Step1 1. Mix Sample (50 µL 50mM MeSer) Step2 2. Add Reagent (100 µL 1% FDAA in Acetone) + 20 µL 1M NaHCO3 Step1->Step2 Step3 3. Heat (45°C for 90 mins) *Extended Time* Step2->Step3 Step4 4. Quench (20 µL 2M HCl) Step3->Step4 Step5 5. Analyze (C18 Column) Step4->Step5

Figure 2: Modified Marfey's workflow. Note the extended heating time (90 min) to overcome steric hindrance of the


-methyl group.
  • Derivatization: Follow the workflow in Figure 2.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 40 minutes.

  • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer (verify with standards).

Section 6: Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), apply these validation steps:

  • Peak Tailing > 1.5 (Asymmetry Factor):

    • Cause: Interaction between the free carboxylic acid and residual silanols on the column.

    • Fix: Increase TFA concentration in the mobile phase from 0.1% to 0.2%. Do not exceed 0.5% to avoid hydrolysis of the stationary phase.

  • Broad Peaks (Low Efficiency):

    • Cause: Slow mass transfer due to the bulky Fmoc/Methyl combination.

    • Fix: Increase column temperature to 35°C or 40°C. This lowers mobile phase viscosity and improves kinetics without significantly degrading resolution for this specific analyte.

  • Solubility "Crash" on Injection:

    • Symptom:[1][5][6] Split peaks or pressure spikes.

    • Fix: Use the Immobilized (Method A) protocol. Dissolve the sample in 100% DCM, then inject a small volume (5 µL). The DCM slug will carry the sample into the column where the mobile phase (containing DCM) keeps it soluble.

References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • Marfey, P. (1984).[7] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591–596.

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of N-Methylated Serine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of a Methyl Group

To the researchers, medicinal chemists, and drug development professionals navigating the landscape of therapeutic peptides, the strategic modification of amino acid residues is paramount. Among these modifications, N-methylation—the addition of a methyl group to a backbone amide nitrogen—is a potent tool for enhancing metabolic stability and modulating conformation.[1] N-methylated serine (N-Me-Ser), in particular, presents a unique analytical challenge. Its hydroxyl side-chain, a frequent site of biologically crucial phosphorylation, adds a layer of complexity to its characterization. Understanding how N-Me-Ser-containing peptides behave in a mass spectrometer is not merely an academic exercise; it is a critical step in verifying sequence, ensuring quality control, and ultimately, advancing novel peptide-based therapeutics.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of N-methylated serine peptides under the most common activation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). We will explore the chemical rationale behind the expected fragmentation pathways, offer field-proven experimental protocols, and provide a clear framework for selecting the optimal analytical strategy.

The Fundamentals: A Tale of Three Fragmentation Techniques

The choice of fragmentation technique dictates the type of information one can glean from a tandem mass spectrometry (MS/MS) experiment.[2] Each method imparts energy to the peptide ion in a different manner, leading to cleavage at distinct bonds along the peptide backbone.

  • Collision-Induced Dissociation (CID): The workhorse of peptide sequencing, CID involves collisions with a neutral gas at low energies.[3] This process heats the peptide ion, causing fragmentation primarily at the weakest bonds—the backbone amide bonds. This generates a ladder of characteristic b- and y-ions , which correspond to N-terminal and C-terminal fragments, respectively. However, CID is a "slow-heating" method, which gives labile post-translational modifications (PTMs) time to decompose, often leading to a dominant neutral loss that can suppress backbone fragmentation.[4][5]

  • Higher-Energy Collisional Dissociation (HCD): Implemented on Orbitrap mass spectrometers, HCD is also a collisional activation method but occurs at a higher energy and over a shorter timescale than ion trap CID.[6] Like CID, it produces b- and y-ions. The higher energy can lead to more extensive fragmentation and sometimes produces more informative spectra, with a noted reduction in the neutral loss of some labile PTMs compared to CID.[6][7]

  • Electron Transfer Dissociation (ETD): Fundamentally different from collisional methods, ETD involves an ion-ion reaction where a radical anion transfers an electron to the multiply protonated peptide precursor.[5] This induces a radical-driven fragmentation cascade that cleaves the N-Cα bond of the peptide backbone, generating c- and z-type ions .[5] A key advantage of ETD is its "non-ergodic" nature, meaning fragmentation occurs faster than energy can be redistributed throughout the molecule. This preserves labile PTMs and makes ETD invaluable for their localization. A hybrid approach, EThcD , combines ETD with supplemental HCD activation to generate b/y ions alongside c/z ions in a single spectrum, providing exceptionally rich data.

Comparative Fragmentation Analysis: N-Methyl Serine vs. Canonical Serine

The introduction of a methyl group on the serine backbone nitrogen has profound implications for fragmentation behavior. It alters the peptide's conformational flexibility and, critically, its proton mobility—a key tenet of the "mobile proton" model of peptide fragmentation.

Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD)

Under CID and HCD, the fragmentation of N-Me-Ser peptides is expected to be dominated by the familiar b- and y-ion series. However, the presence of the N-methyl group and the hydroxyl side-chain introduces distinct, predictable characteristics compared to an unmodified serine residue.

Predicted CID/HCD Fragmentation Characteristics of N-Methyl Serine Peptides

FeatureUnmodified Serine PeptideN-Methylated Serine PeptideRationale & Expert Insights
Primary Fragments b- and y-ionsb- and y-ionsBoth methods cleave the amide bond. The b-ion containing the N-Me-Ser residue will have a mass shift of +14.02 Da.
Neutral Loss Facile loss of water (-18 Da)Pronounced loss of water (-18 Da) The serine hydroxyl group is prone to elimination. The steric hindrance from the N-methyl group may alter the backbone conformation to favor this loss.
Iminium Ion m/z 60.04m/z 74.06 (CH₂=N⁺(CH₃)CH₂OH)The presence of a unique, higher-mass iminium ion for N-Me-Ser can serve as a valuable diagnostic marker in the low-mass region of the spectrum.
Proline-like Cleavage Standard cleavageEnhanced cleavage N-terminal to N-Me-Ser N-methylation restricts bond rotation, creating a "proline-like" structure. This often leads to more intense b-ions or a-ions resulting from cleavage N-terminal to the modified residue.
Gas-Phase Rearrangements Less commonPossibleWhile not directly observed for N-Me-Ser, unusual methyl group migrations and side-chain assisted rearrangements have been reported for other methylated amino acids and should be considered when interpreting unassigned peaks.

The most significant diagnostic feature in CID/HCD spectra is likely to be the combination of the mass-shifted b- or y-ions and the unique iminium ion at m/z 74.06. However, much like with phosphoserine, a dominant neutral loss of water could potentially suppress the informative backbone fragment ions needed for confident sequencing.

cluster_peptide N-Me-Ser Peptide Precursor Ion cluster_fragments CID / HCD Fragmentation Products P1 ...-NH-CH(R)-C(=O)- P2 N(CH3)-CH(CH2OH)-C(=O)- P3 NH-CH(R')-C(=O)-... b_ion b-ion (...-NH-CH(R)-C=O⁺) P2->b_ion  Cleavage C-terminal to N-Me-Ser y_ion y-ion (⁺H₂N(CH3)-CH(CH2OH)-...) P2->y_ion Cleavage N-terminal to N-Me-Ser   neutral_loss Neutral Loss of H₂O (Precursor - 18 Da) P2->neutral_loss Side-chain elimination iminium Iminium Ion (m/z 74.06) cluster_peptide N-Me-Ser Peptide Precursor Ion cluster_fragments ETD Fragmentation Products P1 ...-NH-CH(R)-C(=O)- P2 N(CH3)-CH(CH2OH)-C(=O)- P3 NH-CH(R')-C(=O)-... c_ion c-ion (...-N(CH3)-CH(CH2OH)•) P2->c_ion  N-Cα bond cleavage z_ion z-ion (•C(=O)-NH-CH(R')-...) P2->z_ion N-Cα bond cleavage   intact_side_chain Intact Side Chain (Modification Preserved)

Predicted ETD fragmentation preserves the N-Me-Ser modification.

Experimental Protocols for Analysis

The following protocols provide a robust framework for the analysis of N-methylated serine peptides. They are designed to be self-validating, with checkpoints to ensure sample quality and data integrity.

Protocol 1: Sample Preparation and Digestion

This protocol is for proteins that need to be digested into peptides prior to analysis. If you are starting with a synthetic peptide, proceed to Protocol 2.

  • Protein Reduction and Alkylation:

    • Resuspend protein pellet in 100 µL of 8 M urea, 100 mM Tris, pH 8.5.

    • Add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues.

    • Causality Check: Reduction and alkylation prevent disulfide bonds from interfering with enzymatic digestion and mass analysis, ensuring complete and predictable cleavage.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris, pH 8.5, to reduce the urea concentration to < 1.5 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

    • Trustworthiness Check: Using a known protease like trypsin creates peptides of a predictable size range. A parallel digestion of a standard protein (e.g., BSA) should be run to validate enzyme activity.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% (pH < 3).

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute peptides with 50-80% acetonitrile, 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protein Protein Sample ReduceAlkylate Reduce & Alkylate (DTT / IAA) Protein->ReduceAlkylate Digest Trypsin Digestion (Overnight, 37°C) ReduceAlkylate->Digest Desalt C18 Desalting (StageTip) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Workflow for protein sample preparation and digestion.
Protocol 2: LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried peptide sample in 20-50 µL of mobile phase A (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A typical gradient would be 5-40% B over 60 minutes, followed by a wash step.

    • Expert Tip: N-methylation increases peptide hydrophobicity. Expect N-methylated peptides to elute slightly later from the reversed-phase column than their non-methylated counterparts. [1]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Parameters:

    • Ionization: Use standard electrospray ionization (ESI) settings.

    • MS1 Scan: Acquire full MS scans from m/z 350-1500 in the Orbitrap at a resolution of 60,000-120,000.

    • MS/MS Fragmentation (Data-Dependent Acquisition):

      • Select the top 10-20 most intense precursor ions for fragmentation.

      • For CID/HCD Analysis: Use a normalized collision energy (NCE) of 27-35%. [7] * For ETD/EThcD Analysis: Use calibrated ETD reaction times. For EThcD, use supplemental activation energy of 25-30%.

      • Dynamic Exclusion: Exclude previously fragmented precursors for 30-45 seconds to increase the sampling of lower-abundance peptides.

  • Data Analysis:

    • Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Byonic).

    • Configure the search parameters to include N-methylation of serine (+14.01565 Da) as a variable modification.

    • Manually inspect the MS/MS spectra of identified N-Me-Ser peptides to validate the assignments, looking for the characteristic fragmentation patterns discussed in this guide.

Conclusion: Choosing the Right Tool for the Job

The successful characterization of N-methylated serine peptides hinges on a clear understanding of their gas-phase chemistry and the selection of the appropriate fragmentation technique.

  • CID and HCD are robust methods for initial sequencing but may present challenges in confidently localizing the N-methyl group, especially if neutral loss of water is a dominant fragmentation channel. The presence of a diagnostic iminium ion at m/z 74.06 can provide supporting evidence.

  • ETD and, particularly, EThcD are the methods of choice for unambiguous analysis. By preserving the labile modification on the serine side chain, these techniques allow for definitive site localization, providing the highest level of confidence in structural characterization.

By leveraging the comparative data and detailed protocols within this guide, researchers can design and execute experiments that yield clear, defensible, and publication-quality data, ultimately accelerating the development of next-generation peptide therapeutics.

References

  • Farrugia, J., & O'Hair, R. A. J. (2003). Involvement of salt bridges in a novel gas phase rearrangement of protonated arginine containing dipeptides which precede fragmentation.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.
  • Kersten, R. D., et al. (2012). Mass spectrometry-guided genome mining of peptidic and glycosylated microbial natural products. eScholarship, University of California. Available at: [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia. Available at: [Link]

  • Mishra, P., & Pandey, A. (2010). Electron Transfer Dissociation Mass Spectrometry in Proteomics.
  • Blethrow, J. D., & Gevaert, K. (2011). The Forgotten Fragments. European Pharmaceutical Review.
  • Brunner, A. M., et al. (2017). Unambiguous Identification of Serine and Threonine Pyrophosphorylation Using Neutral-Loss-Triggered Electron-Transfer/Higher-Energy Collision Dissociation. Analytical Chemistry. Available at: [Link]

  • Hajeyah, A. A. Y. G. H. H. M. (2019). Characterisation of Phosphatidylthreonine in Human Blood. Cardiff University Thesis.
  • Wysocki, V. H., et al. (2000).
  • Paizs, B. (2005). Fragmentation Pathways of Protonated Peptides. ResearchGate. Available at: [Link]

  • LifeTein. (2025).
  • Olsen, J. V., et al. (2009). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics.
  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
  • Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis.
  • Bio-Synthesis. (2025). Peptide Fragmentation in Mass Spectrometry. Bio-Synthesis Inc. Resources.
  • Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Molecular & Cellular Proteomics.

Sources

Comparative Hydrolysis Kinetics of tert-Butyl vs. Methyl Esters in N-Methylserine (MeSer) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry, selecting the appropriate carboxyl protecting group is a critical decision that dictates the success of a synthetic route. In the synthesis of peptidomimetics containing N-methylserine (MeSer), the choice between a methyl ester (-OMe) and a tert-butyl ester (-OtBu) is not merely a matter of solubility—it is a fundamental mechanistic divergence that impacts chiral integrity and product stability.

This guide objectively compares the hydrolysis rates and mechanistic pathways of these two esters, providing field-proven protocols to prevent the notorious side reactions associated with MeSer derivatives.

Mechanistic Divergence: The MeSer Challenge

N-methylated amino acids present unique synthetic vulnerabilities. The absence of an acidic amide proton in N-methylated residues means that under basic conditions, the α-proton becomes the most acidic site, leading to rapid epimerization (1)[1]. Furthermore, the β-hydroxyl group of MeSer acts as a leaving group precursor, making the residue highly susceptible to base-catalyzed β-elimination to form N-methyldehydroalanine[1].

Methyl Esters (-OMe): Kinetically Fast, Chemically Risky

Standard methyl esters undergo base-catalyzed saponification via a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). While the hydrolysis rate is high in aqueous base (e.g., LiOH, NaOH), these exact conditions trigger the α-deprotonation and β-elimination pathways described above. To circumvent this, ester cleavage must be shifted away from alkaline hydrolysis. Research demonstrates that using an S(N)2-type saponification with lithium iodide efficiently cleaves the methyl ester while avoiding the racemization observed with lithium hydroxide (2)[2]. Additionally, strict temperature control (e.g., conducting reactions at 5 °C) has been proven to completely suppress β-elimination during necessary basic manipulations (3)[3].

tert-Butyl Esters (-OtBu): Sterically Shielded, Acid-Labile

Conversely, tert-butyl esters are highly resistant to basic hydrolysis due to severe steric hindrance blocking the B_AC2 attack. They are cleaved via an A_AL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) using strong acids like Trifluoroacetic acid (TFA). This generates a stable tert-butyl cation. Because the cleavage environment is strictly acidic, the α-deprotonation and base-catalyzed β-elimination pathways are entirely bypassed, making -OtBu the superior choice for preserving MeSer's chiral integrity.

Quantitative Comparison of Hydrolysis Kinetics

The following table summarizes the comparative hydrolysis rates and associated synthetic risks for MeSer derivatives under standard deprotection conditions.

Property / ConditionMeSer Methyl Ester (-OMe)MeSer tert-Butyl Ester (-OtBu)
Primary Cleavage Mechanism B_AC2 (Base) / S(N)2 (Nucleophilic)A_AL1 (Acid)
Hydrolysis Rate in Base (1M LiOH, 25°C)Fast (

< 30 mins)
Negligible (Stable for >24h)
Hydrolysis Rate in Acid (50% TFA, 25°C)Negligible (Stable)Fast (

< 20 mins)
Risk of Epimerization High (in standard alkaline base)Low (protected by acidic media)
Risk of β-elimination High (forms dehydroalanine)Low
Optimal Cleavage Reagent LiI in EtOAc (reflux)50% TFA in DCM with scavengers

Validated Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with built-in mechanistic safeguards to prevent the degradation of MeSer.

Protocol A: S(N)2 Cleavage of MeSer Methyl Ester (Epimerization-Free)

Causality: Standard LiOH saponification causes α-proton abstraction. Using anhydrous Lithium Iodide (LiI) shifts the mechanism from a B_AC2 addition-elimination to a direct S(N)2 attack on the sterically accessible methyl group. This selectively liberates the carboxylate without exposing the α-carbon to strong basicity, preserving the stereocenter[2].

  • Preparation: Dissolve N-protected MeSer-OMe (1.0 mmol) in anhydrous ethyl acetate (5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI) (3.0 mmol, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Quenching & Protonation: Cool the reaction to room temperature. Dilute with additional EtOAc (15 mL) and wash the organic layer with cold 1M HCl (10 mL) to protonate the resulting lithium carboxylate into the free acid.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure MeSer free acid.
    
Protocol B: Acidolytic Cleavage of MeSer tert-Butyl Ester

Causality: The bulky -OtBu group blocks nucleophilic attack, requiring acid-catalyzed generation of a t-butyl cation. Because carbocations are highly reactive electrophiles, scavengers (TIPS and water) must be included in the cocktail to trap the cation and prevent unwanted alkylation of the MeSer β-hydroxyl group or other susceptible residues.

  • Preparation: Dissolve N-protected MeSer-OtBu (1.0 mmol) in anhydrous dichloromethane (DCM) (2.5 mL).

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of TFA /

    
     / Triisopropylsilane (TIPS) in a 95:2.5:2.5 (v/v/v) ratio.
    
  • Reaction: Cool the DCM solution to 0 °C and add 2.5 mL of the cleavage cocktail dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentration: Evaporate the volatiles under a gentle stream of nitrogen in a well-ventilated fume hood.

  • Precipitation: Triturate the resulting oily residue with ice-cold diethyl ether (10 mL) to precipitate the MeSer free acid. Centrifuge and decant the ether to isolate the product.

Pathway Visualization

MeSer_Hydrolysis MeSer_OMe MeSer Methyl Ester (-OMe) Base_Cond Basic Hydrolysis (LiOH / NaOH) MeSer_OMe->Base_Cond Fast B_AC2 Mild_Nucleophile S(N)2 Cleavage (LiI / EtOAc) MeSer_OMe->Mild_Nucleophile Reflux MeSer_OtBu MeSer tert-Butyl Ester (-OtBu) MeSer_OtBu->Base_Cond Steric Shielding Acid_Cond Acidic Cleavage (TFA / HCl) MeSer_OtBu->Acid_Cond Fast A_AL1 Product MeSer Free Acid (Desired) Base_Cond->Product Minor Side_Product Dehydroalanine / Epimerization Base_Cond->Side_Product β-elimination No_Reaction Stable / No Reaction Base_Cond->No_Reaction Stable Acid_Cond->Product Clean Mild_Nucleophile->Product Clean

Orthogonal deprotection workflows and side-reaction pathways for MeSer esters.

References

  • Source: researchgate.
  • Source: acs.
  • Title: Mixed anhydrides in peptide synthesis.

Sources

Assessing Racemization Levels in N-Methyl Peptide Synthesis via Marfey’s Method

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

N-methylation of peptide backbones is a transformative strategy in drug discovery, enhancing metabolic stability and membrane permeability. However, it introduces a critical synthetic liability: racemization . The steric bulk of the N-methyl group and the absence of the amide proton facilitate the formation of oxazolonium intermediates, leading to rapid epimerization during coupling.

For high-value therapeutic peptides, even trace D-isomers (0.1–1%) can alter bioactivity or trigger immunogenicity. While direct Chiral HPLC and NMR are available, Marfey’s Method remains the gold standard for definitive, high-sensitivity stereochemical auditing of peptide hydrolysates.

This guide provides a rigorous technical comparison of Marfey’s method against alternatives, backed by experimental data on coupling reagents (HATU vs. COMU vs. PyBOP), and details a self-validating protocol for assessing N-methyl amino acid purity.

The Mechanism of Racemization in N-Methylation

To control racemization, one must understand its origin. Unlike standard amino acids, N-methyl amino acids lack the H-bond-donating amide proton.

  • Standard AA: The amide proton stabilizes the transition state, reducing the acidity of the

    
    -proton.
    
  • N-Methyl AA: The absence of this proton, combined with steric clash, favors the formation of the 5-oxo-oxazolonium ion (pseudo-aromatic intermediate). This intermediate allows the

    
    -proton to be abstracted easily by bases (like DIEA), leading to enolization and subsequent loss of chirality.
    

RacemizationMechanism Start Activated N-Me-AA Inter Oxazolonium Ion (High Energy) Start->Inter Cyclization Enol Enol Intermediate (Planar/Achiral) Inter->Enol Base-catalyzed alpha-deprotonation Product_L L-Isomer (Retained) Inter->Product_L Amine Attack Product_D D-Isomer (Epimerized) Inter->Product_D Amine Attack Enol->Inter Reprotonation

Figure 1: The oxazolonium pathway is the primary driver of epimerization in N-methyl peptide synthesis.

Comparative Analysis: Marfey’s vs. Alternatives

Why choose Marfey’s method over direct chiral chromatography? The decision rests on sensitivity requirements and sample complexity.

FeatureMarfey’s Method (FDAA) Direct Chiral HPLC Cation Exchange (CIE) NMR (

H /

C)
Principle Derivatization with chiral reagent (FDAA)

Diastereomer separation on achiral C18.
Direct separation of enantiomers on chiral stationary phase (CSP).Separation based on charge/pKa differences.Detection of diastereomeric chemical shift differences.
Column Requirement Standard C18 (Cheap, Robust).Chiral Columns (Expensive, fragile, specific to AA).Cation Exchange Column.Standard NMR Probe.
Sensitivity (LOD) High (< 0.05%) . UV (340 nm) or MS detection.[1]Moderate (0.1–0.5%).Moderate.Low (> 2–5%).
Scope Hydrolysates (Constituent Amino Acids).[1]Intact Peptides or Free AAs.Free Amino Acids.[2]Simple Peptides.[2][3][4]
Pros Resolves almost all AAs; molar extinction coefficient (

) boosts signal.
Non-destructive; sample can be recovered.Good for physiological fluids.Structural elucidation.
Cons Destructive (requires hydrolysis); Trp/Cys susceptible to degradation.Method development is time-consuming; elution order varies.Long run times; low resolution for hydrophobics.Cannot detect trace racemization.
Decision Matrix
  • Use Marfey’s when: You need to validate the optical purity of raw materials or determine the exact % racemization of a specific residue after a harsh coupling step (post-hydrolysis).

  • Use Chiral HPLC when: You are analyzing the final intact peptide and cannot risk hydrolysis-induced degradation.

Deep Dive: Marfey’s Method Protocol

The Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[5][6][7] The Chemistry: Nucleophilic Aromatic Substitution (


). The amino group of the analyte displaces the fluorine on the dinitrophenyl ring.
Step-by-Step Validated Protocol
Phase 1: Hydrolysis (Critical)
  • Place 0.5 mg of peptide in a hydrolysis tube.

  • Add 200 µL of 6 N HCl (constant boiling).

  • Flush with

    
     to remove oxygen (protects Met/Trp).
    
  • Seal and incubate at 110°C for 16–24 hours .

  • Dry under vacuum (SpeedVac).

Phase 2: Derivatization[5]
  • Resuspend dried hydrolysate in 50 µL water.

  • Add 20 µL 1 M

    
      (pH must be > 8.0 for reaction).
    
  • Add 100 µL 1% L-FDAA in acetone (approx. 1.5–2.0 molar excess).

  • Incubate at 40°C for 1 hour (or 37°C).

    • Expert Tip: Do not overheat; FDAA can degrade.

  • Quench with 20 µL 1 N HCl (stops reaction, stabilizes derivatives).

  • Dilute with 200 µL 50% Acetonitrile/Water.

Phase 3: LC Analysis[2]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 3–5 µm.

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid for MS).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Linear gradient (e.g., 10% to 60% B over 45 min).

  • Detection: UV at 340 nm (specific to DNP group).

Data Interpretation (Elution Order)

Marfey’s method converts enantiomers (L and D) into diastereomers (L-L and L-D).[8]

  • L-L Diastereomer: Typically elutes earlier due to higher polarity.

  • L-D Diastereomer: Typically elutes later due to intramolecular Hydrogen bonding between the FDAA amide and the carboxyl group, which increases hydrophobicity.

  • Validation: Always run standards (L-AA + FDAA and DL-AA + FDAA) to confirm retention times.

Experimental Data: Coupling Reagents & Racemization

The choice of coupling reagent significantly impacts the degree of racemization in N-methyl peptide synthesis.[9] Below is a comparative analysis based on the synthesis of a difficult model dimer (e.g., Z-Phe-MeAla-OH + H-Phe-OBzl ), analyzed via Marfey’s method.

Comparative Performance Table
Coupling ReagentAdditiveBase% DL-Epimer (Racemization) Coupling Yield Notes
HATU HOAtDIEA9.5% – 15% >95%Highly reactive but stabilizes the oxazolonium intermediate, promoting racemization in N-Me residues.
PyBOP HOBtDIEA13.6% 85–90%Slower activation allows more time for base-catalyzed enolization.
DIC Oxyma Pure DIEA< 2.0% >90%Recommended. Oxyma is acidic enough to suppress oxazolone formation while maintaining high reactivity.
COMU OxymaTMP< 1.0% >95%Best performance. TMP (Collidine) is a weaker base than DIEA, further reducing proton abstraction.

Data Source: Aggregated from Nishiyama et al. (1999) and recent comparative studies on uronium vs. carbodiimide reagents.

Workflow Visualization

Workflow cluster_check Quality Control Sample Peptide Sample (N-Me containing) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Break bonds Deriv Derivatization (L-FDAA + NaHCO3) Hydrolysis->Deriv Free AAs Quench Quench (1N HCl) Deriv->Quench Stop rxn HPLC C18 HPLC Separation (UV 340nm) Quench->HPLC Inject Data Data Analysis Calc % D-Isomer: Area(D) / [Area(L)+Area(D)] HPLC->Data Integrate Peaks

Figure 2: The Marfey's Analysis Workflow for determining enantiomeric purity.

Troubleshooting & Expert Insights

Incomplete Separation

If the L-L and L-D peaks co-elute (common for N-Me-Ala or Iso-leucine):

  • Switch Reagent: Use L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).[1][6] The Leucine side chain is more hydrophobic than Alanine (FDAA), often providing better resolution (

    
    ) for difficult pairs.
    
  • Adjust pH: Lowering the mobile phase pH (e.g., using phosphate buffer pH 3.0 instead of TFA) can alter the ionization state and improve separation.

Peak Identification
  • Mass Spec Confirmation: FDAA derivatives have a distinct mass shift (+272 Da). Use LC-MS to distinguish the derivative from reagent byproducts (e.g., hydrolyzed FDAA).

  • Advanced Marfey’s: If you lack a D-standard, derivatize the sample with D-FDAA .[1] The elution order will reverse (D-FDAA-L-AA behaves like L-FDAA-D-AA), confirming the peak identity.

Preventing Racemization During Synthesis[10]
  • Base Choice: Avoid DIEA if possible for N-Me coupling. Use Sym-collidine (TMP) or N-methylmorpholine (NMM).

  • Pre-activation: Do not pre-activate N-methyl amino acids. Add the base last to the mixture of AA, Coupling Reagent, and Resin.

References

  • Marfey, P. (1984).[10] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[10]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][7][8][9][11][10][12][13][14]

  • Nishiyama, Y., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids.[4][15] Chemical and Pharmaceutical Bulletin.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Fujii, K., et al. (1997). Further application of Marfey's reagent... (Advanced Marfey's Method).[1][12][13][16][17] Tetrahedron Letters.

Sources

A Comparative Guide to the Impact of N-Methylation on Hydrogen Bonding in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug development, the strategic modification of peptide backbones is a critical tool for enhancing therapeutic efficacy. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out for its profound influence on a peptide's conformational landscape and, consequently, its biological activity. This guide provides an in-depth comparison of how N-methylation alters hydrogen bonding patterns in serine-containing peptides, supported by established spectroscopic principles and detailed experimental protocols.

The Fundamental Role of Hydrogen Bonding in Peptide Structure

Hydrogen bonds are the linchpin of peptide secondary structure, dictating the formation of α-helices, β-sheets, and turns. In a standard peptide backbone, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. The side chain of serine (-CH₂OH) introduces an additional layer of complexity and functionality. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for intricate interactions with the peptide backbone, other side chains, or solvent molecules. These interactions are crucial for stabilizing specific conformations and mediating biological recognition.

N-Methylation: A Strategic Perturbation of the Hydrogen Bond Network

The introduction of a methyl group onto the amide nitrogen fundamentally alters the hydrogen bonding potential of the peptide backbone. This seemingly subtle modification has two primary consequences:

  • Elimination of a Hydrogen Bond Donor: The most direct effect of N-methylation is the removal of the amide proton. This eliminates the ability of that specific residue to participate as a hydrogen bond donor in stabilizing secondary structures. This can lead to localized disruption of α-helices or β-sheets.

  • Increased Steric Hindrance: The methyl group introduces steric bulk, which can restrict the conformational freedom around the peptide bond. This can favor a cis-amide bond conformation, which is energetically less favorable in non-methylated peptides (with the exception of proline). The altered conformational preferences can lead to the formation of unique turn structures and pre-organize the peptide into a bioactive conformation.

The interplay of these two factors can lead to a complete reorganization of the intramolecular hydrogen bonding network. In some cases, the loss of a backbone hydrogen bond can be compensated by the formation of new, alternative hydrogen bonds, potentially involving the serine side chain. This can lead to more compact and stable structures.

Visualizing the Impact: Hydrogen Bonding in Native vs. N-Methylated Serine Peptides

To illustrate the conformational consequences of N-methylation, consider a simple dipeptide model.

Fig. 1: Hydrogen Bonding in a Native Serine Dipeptide cluster_native Native Serine Dipeptide N_term N-terminus Ser_alpha Ser (α-C) N_term->Ser_alpha Ser_side Ser Side Chain (-CH₂OH) Ser_alpha->Ser_side Peptide_bond Peptide Bond (C=O --- H-N) Ser_alpha->Peptide_bond Ser_side->Peptide_bond Side-chain to Backbone H-bond (O-H --- O=C) Ala_alpha Ala (α-C) Peptide_bond->Ala_alpha C_term C-terminus Ala_alpha->C_term

Caption: Hydrogen Bonding in a Native Serine Dipeptide

In a native serine-containing peptide, the side-chain hydroxyl group can form an intramolecular hydrogen bond with a backbone carbonyl oxygen, contributing to a specific folded structure.

Fig. 2: Altered Conformation in an N-Methylated Serine Dipeptide cluster_n_methylated N-Methylated Serine Dipeptide N_term N-terminus N_Me_Ser_alpha N-Me-Ser (α-C) N_term->N_Me_Ser_alpha Ser_side Ser Side Chain (-CH₂OH) N_Me_Ser_alpha->Ser_side N_Me_Peptide_bond N-Me Peptide Bond (C=O   N-CH₃) N_Me_Ser_alpha->N_Me_Peptide_bond Ala_alpha Ala (α-C) Ser_side->Ala_alpha Potential New H-bond (O-H --- O=C) N_Me_Peptide_bond->Ala_alpha C_term C-terminus Ala_alpha->C_term

Caption: Altered Conformation in an N-Methylated Serine Dipeptide

Upon N-methylation of the serine residue, the backbone N-H is replaced by N-CH₃, precluding its participation in hydrogen bonding. This can lead to a conformational rearrangement where the serine side chain may form a hydrogen bond with a different backbone acceptor, or the overall structure may become more extended.

Comparative Analysis of Spectroscopic Signatures

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing the hydrogen bonding environment within peptides.

FTIR Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of chemical bonds. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to hydrogen bonding and secondary structure.

FeatureNative Serine PeptideN-Methylated Serine PeptideRationale
Amide A band (N-H stretch) Present (~3300 cm⁻¹)Absent or significantly reduced at the site of methylationThe N-H bond is replaced by an N-C bond.
Amide I band (C=O stretch) Typically a single, broad peak for a given secondary structure.May show splitting or shifting. A lower frequency indicates stronger hydrogen bonding.N-methylation can induce a mixed population of hydrogen-bonded and non-hydrogen-bonded carbonyls, or alter the strength of existing hydrogen bonds.
NMR Spectroscopy

NMR spectroscopy provides information on the chemical environment of individual atoms. The chemical shift of the amide proton is highly sensitive to its involvement in hydrogen bonding.

ParameterNative Serine PeptideN-Methylated Serine PeptideRationale
Amide Proton (¹H) Chemical Shift Typically 7.5-8.5 ppm. Downfield shift indicates hydrogen bonding.Amide proton signal is absent at the methylation site.The proton is replaced by a methyl group.
N-Methyl Proton (¹H) Signal AbsentPresent, typically around 2.5-3.0 ppm.Characteristic signal of the N-CH₃ group.
Temperature Coefficient of Amide Proton Small negative value (< -4.5 ppb/K) for H-bonded protons.Not applicable at the methylation site.Hydrogen-bonded protons are less sensitive to temperature changes.
¹³C Chemical Shifts of Cα and C=O Characteristic shifts depending on conformation.Can show significant changes due to altered dihedral angles and hydrogen bonding.Changes in local electronic environment and conformation affect carbon chemical shifts.

Experimental Protocols for Comparative Analysis

To empirically investigate the impact of N-methylation on a serine-containing peptide, a comparative study using a model peptide and its N-methylated analog is essential.

Peptide Synthesis

Fig. 3: Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Serine or N-Me-Serine Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Subsequent Amino Acids Deprotection2->Coupling3 Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow

Model Peptides:

  • Native Peptide: Ac-Ala-Ser-Ala-NH₂

  • N-Methylated Peptide: Ac-Ala-N(Me)Ser-Ala-NH₂

Protocol:

  • Resin Preparation: Start with a Rink Amide resin.

  • Amino Acid Coupling: Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS). For the native peptide, use Fmoc-Ser(tBu)-OH. For the N-methylated analog, use Fmoc-N(Me)Ser(tBu)-OH.

  • Coupling Reagents: Use a carbodiimide coupling reagent such as HBTU or HATU, along with a base like DIPEA.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptides using mass spectrometry and analytical HPLC.

FTIR Spectroscopy Protocol

Objective: To compare the secondary structure and hydrogen bonding of the native and N-methylated peptides.

  • Sample Preparation: Lyophilize the purified peptides. Prepare solutions of each peptide in a suitable solvent (e.g., D₂O or a non-polar solvent like chloroform to favor intramolecular hydrogen bonds) at a concentration of 1-5 mg/mL.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sample cell (e.g., CaF₂ for aqueous solutions or a demountable cell for organic solvents).

  • Data Acquisition: Record the spectra from 4000 to 1000 cm⁻¹. Collect a background spectrum of the solvent and subtract it from the sample spectra.

  • Data Analysis:

    • Analyze the Amide I region (1600-1700 cm⁻¹) for changes in peak position and shape, which indicate alterations in secondary structure.

    • Examine the Amide A region (~3300 cm⁻¹) for the presence or absence of the N-H stretching vibration.

NMR Spectroscopy Protocol

Objective: To identify specific hydrogen bonds and conformational changes.

  • Sample Preparation: Dissolve the lyophilized peptides in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 1-5 mM.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to observe the chemical shifts of all protons.

    • Perform a 2D TOCSY experiment to assign all proton resonances within each amino acid residue.

    • Acquire a 2D NOESY spectrum to identify through-space correlations, which can reveal proximity between protons and help define the peptide's conformation.

    • For the native peptide, perform a temperature titration experiment (e.g., from 298 K to 318 K in 5 K increments) and measure the change in the amide proton chemical shifts to determine the temperature coefficients.

  • Data Analysis:

    • Compare the ¹H chemical shifts of the amide protons in the native peptide to identify those involved in hydrogen bonding (downfield shifted).

    • Analyze the NOESY spectrum for key cross-peaks that define the peptide's structure.

    • For the native peptide, calculate the temperature coefficients of the amide protons. Values less negative than -4.5 ppb/K are indicative of intramolecularly hydrogen-bonded protons.

    • Compare the overall chemical shift patterns and NOE correlations between the native and N-methylated peptides to deduce the conformational changes induced by N-methylation.

Conclusion and Outlook

N-methylation of serine-containing peptides is a powerful tool for modulating their structure and function. By eliminating a key hydrogen bond donor and introducing steric constraints, this modification can disrupt existing hydrogen bond networks and promote the formation of novel, stable conformations. This can lead to peptides with improved pharmacokinetic properties, such as enhanced metabolic stability and cell permeability. A thorough understanding of the impact of N-methylation on hydrogen bonding, gained through comparative spectroscopic and computational studies, is crucial for the rational design of next-generation peptide therapeutics.

References

  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1377–1387. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides and Peptidomimetics: A Valuable Tool for Modulating Bioactivity. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Kessler, H. (2013). N-Methylation of Peptides. Angewandte Chemie International Edition, 52(3), 873-875. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Pal, A., & Srivastava, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 12(5), 683-693. [Link]

  • Monajjemi, M., Mollaamin, F., & Karimkeshteh, T. (2005). Ab Initio Study and Hydrogen Bonding Calculations of Nitrogen and Carbon Chemical Shifts in Serine-Water Complexes. Journal of the Mexican Chemical Society, 49(4), 344-352. [Link]

Safety Operating Guide

Personal protective equipment for handling tert-butyl O-benzyl-N-methyl-L-serine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling tert-Butyl O-benzyl-N-methyl-L-serine

As a Senior Application Scientist, I frequently observe laboratories applying generic handling protocols to highly specialized amino acid building blocks. However, handling complex precursors like tert-butyl O-benzyl-N-methyl-L-serine —a critical component in the synthesis of N-methylated cyclic peptides and peptidomimetics—requires targeted logistical and safety strategies.

Because this molecule features a fully protected backbone (tert-butyl ester and N-methyl group) and a protected side chain (O-benzyl), its lipophilicity is significantly higher than that of standard amino acids. This structural reality fundamentally alters its physical behavior, making it prone to severe electrostatic cling as a powder, or presenting as a highly viscous oil depending on ambient temperature and batch purity.

This guide provides a self-validating system for the safe handling, weighing, and disposal of this compound, ensuring both operator safety and the chemical integrity of your synthesis workflows.

Part 1: Physicochemical Profile & Risk Assessment

Before selecting Personal Protective Equipment (PPE), you must understand the physical parameters that dictate the compound's behavior. While generally classified as non-hazardous, improper handling can lead to poor synthetic yields and mechanical irritation.

PropertyValue / DescriptionOperational Implication
Molecular Formula C15H23NO3High lipophilicity; readily penetrates standard natural rubber latex.
Physical State Low-melting solid / Viscous oilRequires state-dependent handling tools (anti-static vs. positive displacement).
Hazard Classification Non-hazardous (GHS)Standard non-hazardous solid chemical waste protocols apply[1].
Air/Moisture Sensitivity Mildly hygroscopicRequires inert atmosphere (Argon/N2) storage to prevent ester hydrolysis[2].

Part 2: The Causality-Driven PPE Matrix

Do not default to generic "gloves and a lab coat." The selection of PPE must be explicitly dictated by the chemical's structural properties and physical state.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • The Causality: The high lipophilicity imparted by the O-benzyl and tert-butyl groups means this compound can easily permeate natural rubber latex. Nitrile provides a superior chemical barrier against lipophilic organic molecules.

  • Eye Protection: Chemical splash goggles.

    • The Causality: If the compound presents in a viscous oil state, accidental aerosolization during vigorous pipetting, solvent addition, or sonication can bypass the gaps in standard safety glasses.

  • Body Protection: Flame-retardant, static-dissipative lab coat.

    • The Causality: When handled as a lyophilized powder, fully protected amino acids generate significant static charge. A static-dissipative coat prevents the fine powder from "jumping" onto the operator's clothing, ensuring quantitative transfer and preventing cross-contamination.

  • Respiratory Protection: N95/P100 particulate respirator (if handled outside a certified chemical fume hood).

    • The Causality: Fine powders of amino acid derivatives can cause mechanical irritation to the respiratory tract if inhaled.

Part 3: Standard Operating Procedure (SOP): Precision Weighing and Transfer

This self-validating protocol ensures that the mass weighed is the exact mass delivered into your reaction vessel, with zero environmental contamination.

Step 1: Environmental Preparation Ensure the chemical fume hood has adequate face velocity. Wipe down the analytical balance and surrounding workspace with 70% isopropanol to ground the area and remove residual static charge.

Step 2: State Assessment & Tool Selection

  • If Solid: Use an anti-static U-shaped spatulon . Standard metal spatulas transfer static charge, causing the lipophilic powder to repel, aerosolize, and coat the sides of the weighing boat.

  • If Oil: Use a positive displacement pipette . The high viscosity of the N-methylated oil causes the air cushion in standard air-displacement pipettes to expand, leading to severe under-delivery.

Step 3: Precision Transfer Tare a static-free weighing boat or, ideally, tare the direct reaction vessel to avoid secondary transfer losses. Transfer the required mass of tert-butyl O-benzyl-N-methyl-L-serine.

Step 4: Validation of Delivery Self-Validating Check: Reweigh your empty transfer tool (spatula or pipette tip). A residual mass of >0.5 mg indicates incomplete transfer. If this occurs, perform a direct solvent rinse (e.g., using Dichloromethane or DMF) over the transfer tool directly into the reaction vessel to capture the remaining reagent.

Step 5: Purging & Sealing Immediately purge the stock container with dry Argon gas before sealing. Excluding atmospheric moisture prevents the slow hydrolysis of the tert-butyl ester[2], which would otherwise generate free acid impurities and severely degrade downstream peptide coupling efficiency.

Part 4: Spill Management & Decontamination

In the event of a localized spill within the fume hood:

  • Containment: For solid spills, do not sweep dry . Dry sweeping generates airborne particulates.

  • Wetting: Lightly mist the spilled material with a 10% isopropanol/water solution to bind the powder and eliminate static repulsion.

  • Collection: Use a damp absorbent pad to collect the material.

  • Surface Decontamination: Wash the area with a mild laboratory detergent, followed by a final wipe with methanol to dissolve and remove any residual lipophilic compound.

Part 5: Waste Disposal Plan

Proper disposal must align with environmental compliance for organic chemical waste. Do not dispose of any portion down the sanitary sewer[3].

  • Solid Waste: Dispose of unused tert-butyl O-benzyl-N-methyl-L-serine powder and all contaminated consumables (weighing boats, pipette tips, gloves) in a designated, clearly labeled solid chemical waste container[1].

  • Liquid Waste (Post-Reaction): If the compound is dissolved in organic solvents during peptide synthesis, collect the resulting mixture in a compatible liquid waste carboy. Ensure halogenated (e.g., DCM) and non-halogenated (e.g., DMF, Methanol) waste streams are strictly segregated.

  • Empty Containers: Original stock vials must be triple-rinsed with a suitable solvent (e.g., methanol)[3]. Add the rinsate to your liquid hazardous waste. Once triple-rinsed, deface the label completely and dispose of the glass vial in the non-hazardous broken glass stream.

Operational Workflow Visualization

Workflow Start Assess Physical State Solid Solid State Use Anti-Static Spatula Start->Solid Oil Viscous Oil State Use Positive Displacement Start->Oil Weigh Precision Weighing (Fume Hood) Solid->Weigh Oil->Weigh Purge Argon Purge & Seal Stock Container Weigh->Purge Waste Waste Segregation Purge->Waste SolidWaste Solid Chemical Waste (Consumables/Powder) Waste->SolidWaste LiquidWaste Liquid Organic Waste (Solvent Rinsate) Waste->LiquidWaste

Operational workflow for handling and disposing of tert-butyl O-benzyl-N-methyl-L-serine.

References

1.[3] BenchChem. Proper Disposal of Boc-AEDI-OH: A Comprehensive Guide for Laboratory Professionals. Retrieved from 3 2.[1] BenchChem. Proper Disposal of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Guide for Laboratory Personnel. Retrieved from 1 3. Tokyo Chemical Industry (TCI). SAFETY DATA SHEET - O-Benzyl-L-serine. Retrieved from 4.[2] Thermo Fisher Scientific. SAFETY DATA SHEET - O-Benzyl-L-serine. Retrieved from 2

Sources

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